4-Undecenoic acid is a monounsaturated fatty acid characterized by a terminal carboxylic acid group and a double bond at the fourth carbon position. This structural configuration confers unique chemical and biological properties that differentiate it from related undecenoic acid isomers.
The compound is registered in the LIPID MAPS database under identifier LMFA01030606, classified under "Fatty Acids and Conjugates" as an "Unsaturated fatty acid" [3].
Experimental and predicted physicochemical parameters for this compound are summarized below:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| Melting Point | 13.63°C (estimate) | [2] |
| Boiling Point | 306.38°C (estimate) | [2] |
| Density | 0.929 | [2] |
| Refractive Index | 1.4395 (estimate) | [2] |
| Acidity (pKa) | 4.67 ± 0.10 (Predicted) | [2] |
While specific mechanistic studies on this compound are limited in the search results, research on its positional isomer Undecylenic Acid (10-undecenoic acid) provides valuable insights into potential biological activities and mechanisms relevant to the this compound structure.
Undecylenic acid exhibits multiple antifungal mechanisms through membrane disruption and metabolic interference:
Emerging research indicates potential anticancer properties through apoptosis induction:
Biological Mechanisms of Undecenoic Acid Derivatives
Novel formulation approaches address solubility limitations of undecenoic acid derivatives:
While this compound specific synthesis isn't detailed, the following general approach for undecenoic acid bromide synthesis provides reference:
Table 2: Experimental Protocol for Dec-9-enyl Bromide Synthesis
| Step | Reagents/Conditions | Parameters | Notes |
|---|---|---|---|
| Ester Formation | 10-Undecenoic acid, N-hydroxythiopyridone, dicyclohexylcarbodiimide, CH₂Cl₂ | 0°C to RT, 8 hr, N₂ atmosphere | Caution: Barton esters are light-sensitive [8] |
| Purification | Silica gel filtration, solvent removal under reduced pressure | - | Removes dicyclohexylurea byproduct [8] |
| Bromination | Bromotrichloromethane, CH₂Cl₂, 250W tungsten lamp | Reflux, 30 min | Color change bright yellow to pale yellow [8] |
| Product Isolation | Flash column chromatography (hexanes) | - | Yield: 98% [8] |
NMR Spectral Data for N-(10-Undecenoyloxy)pyridine-2-thione Intermediate [8]:
Available safety data for 10-undecenoic acid provides insights for related compounds:
While significant data exists for 10-undecenoic acid, specific research on this compound remains limited, presenting opportunities for:
4-Undecenoic acid is an unsaturated fatty acid. The available data primarily describes the (E)-stereoisomer.
| Property | Description |
|---|---|
| Systematic Name | (E)-4-Undecenoic acid [1] |
| Synonyms | trans-4-Undecenoic acid; trans-4-Undecylenic acid [1] [2] |
| CAS Registry Number | 35329-55-6 [1] [2] |
| Molecular Formula | C₁₁H₂₀O₂ [1] [2] |
| Molecular Weight | 184.28 g/mol [1] |
| Chemical Structure | An 11-carbon chain with a carboxylic acid head and a double bond between carbons 4 and 5 in the trans (E) configuration. [1] |
| Physicochemical Property | Value / Description |
|---|---|
| Boiling Point | 291.9 ± 9.0 °C (Predicted) [1] |
| Density | 0.929 (Predicted) [1] |
| pKa | 4.62 ± 0.10 (Predicted) [1] |
| Suppliers | Limited commercial availability is indicated. [1] |
For context, the table below contrasts this compound with its more widely studied isomer, 10-undecenoic acid (undecylenic acid).
| Property | This compound | 10-Undecenoic Acid (Undecylenic Acid) |
|---|---|---|
| CAS Number | 35329-55-6 [1] | 112-38-9 [3] [4] [5] |
| Double Bond Position | Between carbons 4 & 5 [1] | Between carbons 10 & 11 (terminal) [4] [6] |
| Molecular Formula | C₁₁H₂₀O₂ [1] | C₁₁H₂₀O₂ [4] [5] |
| Melting Point | Not specified | 24.5 °C / 23-25 °C [4] [5] |
| Boiling Point | 291.9 °C (Predicted) [1] | 137 °C at 2 mmHg [4] [5] |
| Research & Applications | Limited data; used in organic synthesis [7] | Extensive; antifungal, antimicrobial, polymer precursor, functionalization of porous silicon for biosensing [8] [4] [9] |
While direct studies on this compound are scarce, one research paper explores its use as a synthetic precursor.
The search results do not provide a mechanism for this compound. However, the well-documented mechanism for its isomer, 10-undecenoic acid, offers a reference point for potential antifungal properties. The following diagram illustrates this known pathway.
Based on this mechanism, the antifungal action of 10-undecenoic acid is a multi-step process: it first integrates into the fungal cell membrane and inhibits the ergosterol synthesis pathway. This dual action leads to membrane disruption and dysfunction, causing essential cellular components to leak out, ultimately resulting in cell death [6].
Your inquiry highlights a direct gap in scientific knowledge. This compound is not well-studied, and much of the available biological and application data is based on its positional isomer, 10-undecenoic acid.
| Organism/Cell Line | Assay Type | Key Metric | Result / Concentration | Reference |
|---|---|---|---|---|
| Candida albicans | Biofilm Inhibition | Optimal Inhibitory Concentration | > 3.0 mM | [1] |
| Candida albicans | Hyphal Growth Disruption | Effective Concentration | > 4.0 mM | [1] |
| Candida albicans | Minimal Inhibitory Concentration (MIC90) | MIC90 | < 0.0125% (w/v) | [2] |
| Candida albicans | Filamentation Inhibition (48h) | Complete Growth Inhibition | 0.4% (w/v) UA | [2] |
| HeLa, A549, Jurkat, U937 | In vitro Cell Viability (GS-1) | Cytotoxicity (Dose-dependent) | IC50 values not specified, but effect observed from 0.01-0.8 mM GS-1 | [3] [4] |
| HUVEC (Primary Cells) | In vitro Cell Viability (GS-1) | Cytotoxicity (Non-tumor specific) | Reduction in viability observed | [3] |
| Parameter | Value / Description |
|---|---|
| Acute Oral LD50 (Rat) | 2500 mg/kg |
| Acute Oral LD50 (Mouse) | 8150 mg/kg |
| Acute Dermal LD50 (Guinea Pig) | 50 mg/kg |
| Acute Dermal LD50 (Rat) | 2000 mg/kg |
| Carcinogenicity/Mutagenicity | No data available |
Undecylenic acid (UA), an 11-carbon monounsaturated fatty acid, exerts its primary antifungal effect through a multi-targeted attack on fungal cells, with Candida albicans being the most extensively studied [1] [2].
The primary mechanism involves the direct disruption of the fungal cell membrane. The amphipathic structure of UA, with a hydrophobic tail and a hydrophilic carboxylic head group, allows it to integrate into the lipid bilayers of the cell membrane [5]. This integration destabilizes the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, resulting in cell dysfunction and death [5].
A critical aspect of UA's action is its inhibition of the morphological transition from yeast to hyphal forms, a key virulence factor for pathogens like C. albicans [1].
Some evidence suggests that UA can interfere with the synthesis of ergosterol, an essential sterol component of fungal cell membranes that is crucial for maintaining membrane integrity and fluidity [5]. By inhibiting this pathway, UA further compromises the structural and functional stability of the fungal cell [5].
The following diagram illustrates the coordinated multi-target mechanism of UA against Candida albicans:
Recent pioneering research has uncovered a novel, pro-apoptotic antitumor activity for UA, requiring a specific formulation to overcome its inherent water insolubility [3] [4].
GS-1 induces programmed cell death in a range of human tumor cell lines (e.g., HeLa, A549, Jurkat, U937) through apoptosis [3] [4].
The experimental workflow for investigating GS-1's anticancer properties is summarized below:
Undecylenic acid demonstrates a compelling dual mechanism of action: a well-established multi-target antifungal activity and a novel, emerging pro-apoptotic anticancer activity. While its antifungal mechanisms are clinically utilized, the anticancer properties are still in early-stage in vitro research.
Key research gaps and future directions include:
Undecylenic acid (10-undecenoic acid) combats fungi through several interconnected mechanisms that disrupt key virulence factors, particularly in Candida albicans [1] [2] [3].
The following diagram illustrates its primary and secondary modes of action:
Summary of Undecylenic Acid's Antifungal Mechanisms
The efficacy of these mechanisms is concentration-dependent, as detailed in the following experimental findings:
Table 1: Key Experimental Findings on Undecylenic Acid's Effects [1]
| Parameter Studied | Experimental Finding | Concentration Required | Observed Outcome |
|---|---|---|---|
| Biofilm Formation | Significant inhibition | > 3 mM | Prevents structured biofilm community development. |
| Morphogenesis | Abolished yeast-to-hyphal transition | > 4 mM | Cells remain in less virulent yeast form. |
| Cell Morphology | Surface crumpling & atrophic appearance | Observed even at low concentrations | Physical damage to cell structure under SEM. |
| Gene Expression | Downregulation of HWP1 | Not specified (in biofilm conditions) | Reduces ability to form hyphae and adhere to surfaces. |
| Gene Expression | Downregulation of SAP, Lipase, Phospholipase | Not specified (in biofilm conditions) | Reduces secretion of tissue-damaging hydrolytic enzymes. |
Table 2: Summary of Antifungal Mechanisms [1] [2] [3]
| Mechanism of Action | Biological Consequence | Molecular/Cellular Target |
|---|---|---|
| Membrane Disruption | Increased permeability; leakage of cellular contents; fungistatic/fungicidal activity. | Fungal cell membrane lipid bilayer. |
| Enzyme Inhibition | Inhibition of fatty acid synthesis, compromising membrane integrity. | Enoyl-CoA reductase (in fungi). |
| Morphogenesis Inhibition | Blocks transition from yeast to invasive hyphal form, reducing virulence. | Signaling pathways controlling hyphal growth (e.g., via HWP1 gene). |
| Virulence Factor Suppression | Reduced production of tissue-damaging enzymes, limiting infection and spread. | Genes encoding Secreted Aspartic Protease (SAP), lipases, and phospholipases. |
| pH Alteration | Creates an environment on the skin that is less conducive to fungal growth. | Microenvironment pH. |
The following methodology is adapted from a key study investigating the effects of undecylenic acid on Candida albicans biofilms [1].
1. Biofilm Formation and Treatment: - Culture Conditions: Grow C. albicans in a suitable liquid medium (e.g., RPMI 1640) to mid-log phase. - Biofilm Development: Transfer yeast cells to a microtiter plate or another suitable surface and incubate for 24-48 hours to allow for biofilm formation. - Drug Treatment: Treat mature biofilms with a range of undecylenic acid concentrations (e.g., from 1 mM to 8 mM) for a specified period (e.g., 24 hours). Include an untreated control.
2. Assessment of Antifungal Effects: - Biofilm Biomass (Crystal Violet Staining): - Aspirate the medium from treated and untreated biofilms. - Wash gently to remove non-adherent cells. - Fix the biofilm with methanol and stain with 0.1% crystal violet solution. - Dissolve the bound dye in acetic acid and measure the optical density at 595 nm to quantify the remaining biofilm biomass. - Morphological Observation (Scanning Electron Microscopy - SEM): - Fix the treated and untreated biofilm samples with glutaraldehyde. - Dehydrate the samples using a graded series of ethanol. - Critical-point dry the samples, sputter-coat with gold, and observe under SEM to assess hyphal formation and cell surface changes (e.g., crumpling, atrophy).
3. Analysis of Gene Expression (Quantitative Real-Time PCR - qRT-PCR): - RNA Extraction: Extract total RNA from the treated and untreated biofilm cells. - cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA). - qPCR Amplification: Perform qPCR using primers specific for virulence genes of interest: - Hyphal Formation: HWP1 (hyphal wall protein) - Hydrolytic Enzymes: Secreted aspartic protease (SAP), lipase (LIP), phospholipase (PLB) - Data Analysis: Normalize the expression levels of target genes to a housekeeping gene (e.g., ACT1) and calculate the relative fold change using the 2^(-ΔΔCt) method.
The detailed mechanisms and data above are for 10-undecenoic acid. The search results reveal a critical gap: there is a lack of specific, publicly available research on the antifungal mechanism of this compound [4] [5] [6]. While it is chemically similar, the position of the double bond can significantly alter a compound's biological activity.
For your research and development work, it would be prudent to:
Undecylenic acid employs a multi-targeted strategy against fungal pathogens, particularly C. albicans.
The following diagram summarizes its primary mechanisms and consequences.
Undecylenic Acid's multi-targeted antifungal mechanism.
The tables below summarize key quantitative data on UDA's efficacy against C. albicans.
Table 1: Key Efficacy Concentrations and Effects
| Parameter | Value | Experimental Context / Effect |
|---|---|---|
| MIC₉₀ (Minimum Inhibitory Concentration) | < 0.0125% (w/v) | Against planktonic C. albicans in agar [4]. |
| Filamentation Inhibition | 0.4% (w/v) | Complete inhibition of C. albicans hyphal growth in embedded agar tests after 48h [4]. |
| Biofilm Inhibition (optimal) | ≥ 3 mM (≈ 0.055% w/v) | Significant reduction in C. albicans biofilm formation [3]. |
| Hyphal Growth Abolition | ≥ 4 mM (≈ 0.074% w/v) | Complete abolition of the yeast-to-filamentous phase transition [3]. |
Table 2: Antifungal Performance in PMMA Polymer Composites
| UA Concentration (w/w) in PMMA | Reduction in Sessile (Biofilm) Cells | Effect on Planktonic Cells |
|---|---|---|
| ≥ 6% | > 90% (at preparation), ~70% (after 6 days) | Significant reduction, with inhibition zone increasing with UA concentration [4]. |
| 3% | Less effective than 6% | Less effective than 6% [4]. |
Here is a detailed methodology for quantifying UDA's antifungal activity against C. albicans, adapted from a standard protocol [5].
Workflow for broth microdilution antifungal susceptibility testing.
The production of undecenoic acid from castor oil is based on a high-temperature cleavage of its main component, ricinoleic acid. The table below outlines the key substances in this process.
| Compound | Role/Description | Chemical Formula / Structure |
|---|---|---|
| Ricinoleic Acid | Primary component (≈90%) of castor oil; substrate for pyrolysis. | ( C_{18}H_{34}O_3 ), 12-hydroxy-9-octadecenoic acid [1] [2] |
| Castor Oil | Feedstock; a triglyceride of ricinoleic acid. | Mixture of triglycerides [2] |
| 10-Undecenoic Acid | Target product of ricinoleic acid pyrolysis. | ( C_{11}H_{20}O_2 ), ( CH_2=CH(CH_2)_8COOH ) [3] |
| Heptanal | Co-product of the pyrolysis reaction. | ( C_7H_{14}O ) [3] |
The fundamental pyrolysis reaction is [3]: Ricinoleic Acid (( C_{18}H_{34}O_3 )) → 10-Undecenoic Acid (( C_{11}H_{20}O_2 )) + Heptanal (( C_7H_{14}O ))
This process can be visualized as the following chemical pathway:
Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a key technique for characterizing polymers and complex natural products like castor oil and its derivatives [4] [5] [6].
While a specific protocol for base castor oil pyrolysis was not detailed, the following workflow synthesizes general steps for catalytic fast pyrolysis (CFP) from a related study on biomass [7]. This can serve as a conceptual guide.
Key Steps and Parameters:
10-Undecenoic acid and its esters are valuable intermediates in industrial chemistry. The methyl ester of 10-undecenoic acid is a useful precursor for synthesizing a library of lubricant base stocks with varying properties [3]. Beyond lubricants, castor oil and its derivatives have a wide range of applications in sectors such as cosmetics, pharmaceuticals, paints, and the production of biopolymers like polyurethane and epoxy resins [1] [2].
The current information provides a solid foundation but lacks specific quantitative data for the castor oil pyrolysis process. Key parameters that require further detailed investigation include:
The table below summarizes the basic information for the two isomers of 4-Undecenoic acid, which are primarily obtained from commercial chemical suppliers rather than identified from natural sources in the searched literature [1] [2].
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| (E)-4-Undecenoic acid (trans-) | 35329-55-6 | C₁₁H₂₀O₂ | 184.28 | Data from commercial chemical suppliers [1]. |
| (Z)-4-Undecenoic acid (cis-) | 49580-59-8 | C₁₁H₂₀O₂ | 184.28 | Data from commercial chemical suppliers [2]. |
While direct data on this compound is scarce, its isomer Undecylenic acid (10-undecenoic acid) is well-documented and originates from both natural and industrial processes.
Although your searched compound wasn't specified, current research on the natural biosynthesis of terminal alkyne functional groups provides a relevant methodological framework. This research involves specific enzymatic pathways in bacteria.
The diagram below illustrates a carrier protein-dependent pathway used by bacteria for the biosynthesis of terminal alkynes, which could inform your research into similar compounds [6].
Diagram of the carrier protein-dependent bacterial pathway for terminal alkyne biosynthesis. This pathway is catalyzed by a set of enzymes (TtuA/B/C or JamA/B/C) and has been successfully reconstituted in E. coli to produce novel alkyne-bearing polyketides [6].
Given the limited direct information, you may need to explore alternative research strategies:
The antifungal activity of 4-Undecenoic acid stems from its chemical structure—an 11-carbon monounsaturated fatty acid with a double bond and a carboxylic acid group [1]. The table below summarizes its primary mechanisms:
| Mechanism | Functional Description | Key Evidence |
|---|---|---|
| Disruption of Cell Membrane | Integrates into fungal cell membrane, increases permeability, causes leakage of intracellular components, leads to cell death [1]. | Observed cell surface crumpling, atrophic appearance under electron microscopy [2]. |
| Inhibition of Virulence Factors | Suppresses yeast-to-hyphal transition, inhibits biofilm formation [2]. | Downregulation of hyphal formation gene HWP1 [2] [3]. |
| Inhibition of Ergosterol Synthesis | Interferes with synthesis of ergosterol, essential component for fungal membrane integrity and fluidity [1]. | Proposed mechanism based on its established antifungal effect [1]. |
| Inhibition of Hydrolytic Enzymes | Reduces transcription of secreted aspartic protease, lipase, phospholipase [2]. | Impairs pathogen's ability to damage host tissue and acquire nutrients [2]. |
Experimental studies have quantified the antifungal effects of this compound, with a common focus on its activity against Candida albicans.
| Antifungal Effect | Effective Concentration / Outcome | Experimental Context / Notes |
|---|---|---|
| Biofilm Formation Inhibition | > 3 mM (optimal concentration) [2] | Candida albicans |
| Morphological Transition Inhibition | > 4 mM (abolishes yeast to filamentous phase) [2] | Candida albicans |
| Reduction in Metabolic Activity | 3% to 9% w/w (in PMMA polymer composite) [4] | PMMA composite against C. albicans planktonic/biofilm cells |
To evaluate the antifungal effects of this compound on Candida albicans biofilm formation, you can adapt the following methodology based on the cited research [2].
To investigate the inhibitory effects of undecylenic acid on Candida albicans biofilm formation and its associated virulence factors.
Biofilm Formation and Treatment:
Assessment of Biofilm Inhibition:
Analysis of Morphological Transition (Yeast-to-Hypha):
Gene Expression Analysis:
Visualization of Cellular Morphology (SEM):
Research into overcoming the poor water solubility of fatty acids has led to advanced formulations with improved efficacy.
The following diagram illustrates the multi-mechanistic action of this compound and the experimental workflow for evaluating its efficacy:
Summary of the multi-target antifungal mechanisms of this compound and key methods for experimental validation.
Exposure to sub-lethal doses of undecanoic acid (UDA) triggers widespread changes in the transcriptome of T. rubrum. The following table summarizes the primary functional categories of genes affected and specific examples of key genes involved [1].
| Functional Category | Key Modulated Genes/Processes | Expression Trend (Early vs. Late Exposure) | Proposed Functional Impact |
|---|---|---|---|
| Lipid Metabolism & Membrane Composition | Ergosterol biosynthesis, Fatty acid metabolism | Up-regulated at 3h | Membrane damage, reduced ergosterol content, impaired protoplast regeneration [1] |
| Oxidative Stress Response | Oxidation-reduction, Oxidoreductase activity, Peroxisome transport | Up-regulated at 3h | Counteracting oxidative stress and chemical damage [1] |
| Pathogenesis & Proteolysis | Secreted proteases (e.g., Subtilisin-like protease), Keratinolytic activity | Up-regulated at 3h; Down-regulated at 12h | Initial increase in virulence factors; complex adaptive response over time [1] |
| Alternative Splicing | IMPDH (inosine monophosphate dehydrogenase), PGM (phosphoglucomutase) | Intron retention (IMPDH), Exon skipping (PGM) | Potential adaptive strategy affecting nucleotide synthesis and cell wall biosynthesis [1] |
The core insights on gene expression are primarily derived from the following RNA-sequencing and validation experiments [1].
The fungal response to UDA is complex and involves the potential activation of conserved stress-sensing pathways. The diagram below integrates findings from T. rubrum with knowledge from general fungal stress signaling, illustrating how UDA might trigger the observed gene expression changes [1] [2].
Fungal stress response pathway to UDA
The table below summarizes the key antifungal effects of Undecanoic Acid (UDA) as reported in the literature.
| Mechanism of Action | Experimental Evidence & Context | Key Findings |
|---|---|---|
| Disruption of Multiple Fungal Processes [1] [2] | Studies on Trichophyton rubrum and Candida species; techniques include gene expression analysis and assessment of synergistic effects. | Targets cell wall synthesis, membrane assembly, mRNA synthesis, lipid metabolism, pathogenesis, and gene splicing [1] [2]. |
| Synergistic Activity [1] [2] | Incorporation into Chitosan-based Nanoemulsion (CS-UDA NEMs); combination with quinic acid or antimicrobial lipopeptides. | Combined formulations increase antifungal efficacy against Candida spp. and other microorganisms [1] [2]. |
Although not directly linked to UDA, recent research on other fungi provides a framework for how lipid metabolism can be regulated, which might be relevant for future studies on UDA.
To directly address the mechanism of 4-Undecanoic acid, you could consider the following experimental approaches, based on the methodologies found in the search results:
For context, here is a summarized protocol for preparing and testing a nanoemulsion formulation of UDA, based on a recent study [1]:
The following diagram synthesizes information from the search results to illustrate the known and potential mechanisms through which Undecanoic Acid may exert its antifungal effects. The dashed line indicates a hypothesized relationship that requires experimental validation.
This diagram integrates the established mechanisms of UDA with a potential, yet unconfirmed, link to specific lipid metabolic processes.
Undecylenic acid exerts its anti-Candida activity primarily by inhibiting morphogenesis. The following tables summarize its core mechanism and quantitative effects.
Table 1: Mechanism of Action of Undecylenic Acid against *C. albicans*
| Target/Virulence Factor | Effect of Undecylenic Acid | Significance |
|---|---|---|
| Yeast-to-Hypha Transition | Inhibits germ tube and hyphal formation under inducing conditions (e.g., 39°C, serum) [1]. | Hyphae are invasive and critical for tissue penetration and biofilm formation; inhibition reduces virulence [2] [3]. |
| Adhesion | Reduces adherence of C. albicans cells [4]. | Limits the initial colonization of host tissues and medical devices. |
| Biofilm Formation | Inhibits biofilm development [4]. | Biofilms are highly resistant to antifungals; disruption improves treatment outcomes. |
| Mitochondrial Activity | Reduces metabolic activity and cell proliferation [4]. | Impairs energy production and overall viability of the fungal cells. |
Table 2: Quantitative Efficacy of Undecylenic Acid and Formulations
| Form / Experiment | Key Quantitative Findings | Experimental Conditions |
|---|---|---|
| Pure Undecylenic Acid | A concentration of 10 µM caused a sevenfold reduction in germ tube formation [1]. | C. albicans strains grown in YPD broth at 39°C for 2 hours to induce morphogenesis [1]. |
| Hexosomes with UA | MIC₅₀: 0.01 wt% (2 pg/ cell); MIC₉₀: 0.16 wt% (32 pg/ cell). Reduced metabolic activity by 72–96% at 1.0–8.2 pg/ cell [4]. | Anti-Candida effect tested against C. albicans SC5314; morphology studied in embedded conditions for 24-48 hours [4]. |
If you wish to replicate key findings, here is a summary of the core methodology from the research.
Protocol: Inhibiting Germ Tube Formation with Undecylenic Acid [1]
The diagram below illustrates how undecylenic acid disrupts the signaling pathways that control hyphal morphogenesis in C. albicans.
Mechanism of undecylenic acid inhibition of C. albicans morphogenesis.
As the diagram shows, UA likely interferes with the Ras1-cAMP-PKA signaling pathway, a central regulator of hyphal development [2] [1]. By downregulating this pathway, UA prevents the activation of hyphal-specific genes, blocking the transition to the invasive form.
The strategy of targeting morphogenesis with compounds like UA represents a shift from traditional fungicidal drugs towards anti-virulence therapy [2]. This approach could reduce selective pressure for resistance.
The following protocols are adapted from general methods for preparing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are the most relevant systems for a fatty acid like 4-Undecenoic acid [1].
Table 1: Protocol for Nanoparticle Preparation using Hot Melt Emulsification & Ultrasonication
This method is suitable for formulating this compound into Solid Lipid Nanoparticles (SLNs) [1] [2].
| Step | Parameter | Description & Specifications |
|---|---|---|
| 1 | Lipid Phase Prep | Melt this compound (200 mg) and stabilizer (e.g., 1.5% w/v Poloxamer 188) at 70-80℃ (5-10℃ above lipid mp). |
| 2 | Aqueous Phase Prep | Heat aqueous phase (e.g., 10 ml purified water/double-distilled water) to same temperature as lipid phase (70-80℃). |
| 3 | Emulsification | Add aqueous phase to lipid phase under high-speed homogenization (e.g., 12,000 rpm for 3 min) using Ultra-Turrax homogenizer to form coarse pre-emulsion. |
| 4 | Size Reduction | Subject coarse emulsion to probe sonication (e.g., 80% amplitude, 5 min cycle: 30 sec pulse-on & 10 sec pulse-off) while maintaining temperature above lipid melting point. |
| 5 | Cooling & Curing | Allow hot nanoemulsion to cool slowly at room temperature to facilitate lipid recrystallization and form solid lipid nanoparticles. Store final dispersion at 4℃. |
Table 2: Protocol for Nanoparticle Preparation using Solvent Evaporation Method
This method is an alternative, particularly useful for heat-sensitive compounds [2].
| Step | Parameter | Description & Specifications |
|---|---|---|
| 1 | Oil Phase Prep | Dissolve this compound (100 mg) and polymer (e.g., 50 mg PLGA) in organic solvent (e.g., 5 ml Dichloromethane/DCM or Ethyl Acetate). |
| 2 | Emulsification | Add organic solution to aqueous phase (e.g., 20 ml of 1-2% PVA solution) under homogenization (10,000 rpm, 5 min) to form oil-in-water single emulsion. |
| 3 | Solvent Removal | Stir emulsion mechanically (e.g., magnetic stirrer, 500 rpm, 4 h) at room temperature to evaporate organic solvent and allow nanoparticle hardening. |
| 4 | Purification | Collect nanoparticles by ultracentrifugation (e.g., 30,000 rpm, 30 min at 4℃). Wash pellet 2-3 times with purified water to remove residual solvent/stabilizer. |
| 5 | Lyophilization | Re-suspend pellet in cryoprotectant solution (e.g., 5% w/v Mannitol/Sucrose). Freeze at -80℃ and lyophilize for 48 h to obtain dry, free-flowing powder. |
After formulation, nanoparticles must be thoroughly characterized. The table below outlines key quality control metrics and methods [1] [2].
Table 3: Essential Characterization Parameters for Lipid Nanoparticles
| Characterization Parameter | Analytical Technique | Specification Targets | | :--- | :--- | :--- | | Particle Size & PDI| Dynamic Light Scattering (DLS) | Size: 50-200 nm; PDI: < 0.3 indicates monodisperse population | | Zeta Potential | Laser Doppler Electrophoresis | > |+30 mV| or < |-30 mV| for good physical stability | | Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography followed by HPLC/UV-Vis | > 80% is desirable; quantify free vs. entrapped drug | | Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical, smooth surface, no aggregation | | Crystallinity | Differential Scanning Calorimetry (DSC) | Compare melting behavior of bulk lipid vs. nanoparticle to confirm solid state | | In Vitro Drug Release | Dialysis Bag Method in PBS (pH 7.4) at 37℃ | Sample at predetermined intervals; analyze released drug via HPLC/UV-Vis |
A key application of nanoparticle drug delivery systems is overcoming Multidrug Resistance (MDR) in cancer therapy. The following diagram illustrates a general experimental workflow to evaluate this, which can be adapted for this compound nanoparticles [1].
Nanoparticles can overcome drug resistance through several mechanisms. The diagram below visualizes how they bypass efflux pumps like P-glycoprotein (P-gp), a common MDR mechanism [1].
Since specific information on this compound is unavailable, you will need to lead the experimental process:
Biofilms represent a significant challenge in clinical environments, contributing to approximately 80% of persistent microbial infections involving indwelling medical devices, diabetic foot ulcers, and respiratory complications in cystic fibrosis patients [1] [2]. These structured microbial communities exhibit remarkable resistance to conventional antimicrobial therapies—up to 1,000-fold greater than their planktonic counterparts—due to their extracellular polymeric matrix, metabolic dormancy, and quorum sensing capabilities [1] [3] [2]. This enhanced resistance mechanism leads to prolonged hospitalization, increased morbidity, and escalating healthcare costs, necessitating innovative therapeutic approaches specifically designed to target biofilm infrastructure and virulence mechanisms.
4-Undecenoic acid (C₁₁H₂₀O₂), a medium-chain fatty acid, has emerged as a promising anti-biofilm agent with specific activity against fungal biofilms, particularly those formed by Candida albicans. As a naturally occurring compound, it offers potential advantages in terms of reduced resistance development and favorable toxicity profiles compared to conventional antifungal agents [4] [5]. Its established use in topical antifungal applications provides a foundation for repurposing and optimizing its formulation for biofilm-targeted therapies. The compound's mechanism extends beyond mere growth inhibition to specifically targeting key virulence factors essential for biofilm formation and maintenance, positioning it as a valuable candidate for anti-biofilm strategy development in both monotherapy and combination approaches.
This compound exhibits a multi-faceted mechanism against fungal biofilms, specifically targeting Candida albicans. At concentrations above 3 mM, it demonstrates significant inhibition of biofilm formation, while concentrations exceeding 4 mM effectively abolish the morphological transition from yeast to filamentous hyphal forms—a critical virulence factor for biofilm establishment and maturation [4]. This morphological inhibition disrupts the structural integrity of developing and established biofilms, ultimately compromising their resilience and capacity for dissemination. Scanning electron microscopy reveals that this compound treatment induces cell surface deterioration, creating crumpled and atrophic cellular appearances even at sub-inhibitory concentrations, further contributing to its anti-biofilm efficacy [4].
At the molecular level, this compound significantly downregulates key virulence genes essential for biofilm formation and maintenance. Transcriptional analyses demonstrate reduced expression of hydrolytic enzymes including secreted aspartic proteases (SAP), lipases, and phospholipases, which are crucial for nutrient acquisition and tissue invasion [4]. Furthermore, the compound substantially suppresses HWP1 (hyphal wall protein) gene expression—a critical determinant of hyphal development and stable biofilm architecture [4]. This genetic evidence correlates with observed phenotypic changes, confirming this compound's targeted action against the hyphal transformation essential for robust biofilm formation.
Table 1: Molecular Targets of this compound in Candida albicans
| Target Category | Specific Elements Affected | Functional Consequences |
|---|---|---|
| Morphological Transition | Yeast-to-hypha transition | Abolished above 4 mM concentration |
| Cell Surface Integrity | Membrane and wall structure | Crumpled, atrophic appearance |
| Hydrolytic Enzymes | Secreted aspartic protease, lipase, phospholipase | Reduced tissue invasion and nutrient acquisition |
| Hyphal-specific Genes | HWP1 (hyphal wall protein) | Impaired hyphal formation and biofilm stability |
| Quorum Sensing | Potential farnesol mimicry | Disrupted cell-cell communication |
This compound belongs to a class of medium-chain fatty acids that structurally mimic the native Candida quorum sensing molecule farnesol [5]. This structural similarity enables competitive interference with fungal communication systems, disrupting the coordinated cellular behavior essential for biofilm development. Research indicates that medium-chain fatty acids like this compound may exceed farnesol's efficacy in inhibiting hyphal growth and biofilm formation, potentially through enhanced receptor affinity or superior metabolic stability [5]. This quorum sensing interference represents a non-biocidal anti-virulence strategy that may reduce selective pressure for resistance development while effectively compromising biofilm integrity.
The anti-biofilm efficacy of this compound follows a clear concentration-dependent relationship, with studies demonstrating that concentrations above 3 mM produce optimal inhibition of Candida albicans biofilm formation [4]. At the minimal inhibitory concentration (MIC) range of 100-200 µg/mL against planktonic cells, significant antibiofilm effects are observed at substantially lower concentrations, highlighting its specific action against virulence mechanisms rather than simply growth inhibition [5]. This therapeutic window between antibiofilm and biocidal concentrations is particularly advantageous for clinical applications where selective pressure for resistance must be minimized. The compound maintains consistent efficacy across multiple Candida strains, including DAY185 and ATCC 10231, with more than 75% inhibition of biofilm formation achieved at remarkably low concentrations of 2 µg/mL [5].
Within the medium-chain fatty acid category (C7-C12), this compound demonstrates superior antibiofilm activity compared to both shorter and longer-chain analogues. Research screening 31 natural fatty acids revealed that six medium-chain saturated fatty acids—including heptanoic acid (7:0), octanoic acid (8:0), nonanoic acid (9:0), decanoic acid (10:0), undecanoic acid (11:0), and lauric acid (12:0)—effectively inhibited C. albicans biofilm formation by more than 85% at 10 µg/mL concentrations [5]. This comparative performance establishes this compound as a leading candidate in its class, with potential for further optimization through formulation and delivery strategies.
Table 2: Quantitative Efficacy Profile of this compound Against Candida Biofilms
| Parameter | Value/Range | Experimental Context | Citation |
|---|---|---|---|
| Optimal Biofilm Inhibition Concentration | >3 mM | C. albicans biofilm formation | [4] |
| Hyphal Transition Inhibition | >4 mM | Yeast-to-filamentous morphological switch | [4] |
| Minimum Inhibitory Concentration (MIC) | 100-200 µg/mL | Planktonic cell growth inhibition | [5] |
| Significant Biofilm Inhibition | ≥75% at 2 µg/mL | C. albicans strains DAY185 & ATCC 10231 | [5] |
| Potency Relative to Farnesol | Superior efficacy | Hyphal growth and biofilm formation inhibition | [5] |
For standardized assessment of this compound's anti-biofilm activity, the following protocol is recommended: Inoculum preparation begins with growing Candida albicans overnight in appropriate liquid medium (e.g., Yeast Extract-Peptone-Dextrose or RPMI-1640) at 30-37°C with agitation. Cells should be harvested during mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8), washed, and resuspended in fresh medium at approximately 1×10⁶ to 1×10⁷ cells/mL using hemocytometer counting or spectrophotometric standardization [4] [5]. For biofilm establishment, transfer 100-200 µL aliquots of cell suspension to sterile 96-well polystyrene microtiter plates and incubate for 90-120 minutes at 37°C to facilitate initial adhesion. Following this adhesion phase, carefully remove non-adherent cells by gentle washing with phosphate-buffered saline (PBS) and add fresh medium containing serial dilutions of this compound (typically ranging from 0.5-8 mM) to respective wells. Include vehicle controls and growth controls in each assay plate. Incubate treated biofilms for 24-48 hours at 37°C to allow for maturation under treatment conditions [4].
Crystal violet staining provides a robust, high-throughput compatible method for total biofilm biomass quantification. Following incubation, carefully remove culture supernatant and gently wash biofilms twice with PBS to remove non-adherent cells. Fix biofilms by air-drying or using methanol (95%, 15 minutes), then add 0.1% crystal violet solution (100-200 µL per well) and incubate for 15-30 minutes at room temperature. Remove unbound stain by thorough washing with distilled water until runoff appears clear, then solubilize bound dye using 33% acetic acid or ethanol (200 µL per well) with gentle shaking for 10-30 minutes. Transfer 100 µL of solubilized dye to a fresh microtiter plate and measure absorbance at 570-600 nm using a plate reader [1] [2]. Normalize data to vehicle control-treated biofilms to calculate percentage inhibition.
For colony forming unit (CFU) enumeration, carefully aspirate medium from treated biofilms and disaggregate biofilm-associated cells using sonication (low frequency, 5-10 seconds) or mechanical disruption with a cell scraper in known volume of PBS. Prepare serial decimal dilutions in PBS and plate onto appropriate solid medium (e.g., Sabouraud Dextrose Agar) using spread plating or drop plating techniques. Incubate plates at 37°C for 24-48 hours and count resulting colonies to calculate viable cells per biofilm [1]. CFU enumeration provides complementary data to crystal violet staining by specifically quantifying viable cells rather than total biomass.
Scanning electron microscopy (SEM) provides detailed visualization of this compound-induced ultrastructural changes. Prepare biofilms on appropriate surfaces (e.g., silicone, polystyrene, or medical device-relevant materials) and treat with IC₅₀ and IC₉₀ concentrations of this compound. Fix samples with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2-4 hours at 4°C, then post-fix with 1% osmium tetroxide for 1-2 hours. Dehydrate through graded ethanol series (30%-100%), critical point dry, and sputter-coat with gold/palladium before imaging [4]. For gene expression analysis via RT-qPCR, harvest treated and control biofilms by scraping into appropriate RNA stabilization solution. Extract total RNA using commercial kits with enzymatic or mechanical disruption to overcome biofilm matrix integrity. Synthesize cDNA and perform qPCR using gene-specific primers for hyphal formation regulators (HWP1, ALS3), hydrolytic enzymes (SAP4-6, LIP1-10, PLB1-2), and appropriate housekeeping genes. Calculate fold-change expression using the 2^(-ΔΔCt) method relative to untreated controls [4].
The limited aqueous solubility and bioavailability of this compound can be significantly improved through nanomaterial-based formulation approaches. Nanocarriers offer enhanced biofilm penetration, targeted delivery, and controlled release properties that synergize with this compound's anti-biofilm mechanism [3]. Promising delivery systems include lipid-based nanoparticles (nanoemulsions, solid lipid nanoparticles, nanostructured lipid carriers) that leverage this compound's inherent lipophilicity, polymeric nanoparticles (PLGA, chitosan) for sustained release, and hybrid nanosystems that combine multiple functional components [3]. These advanced formulations can increase drug loading efficiency, improve stability, and enhance accumulation at biofilm infection sites through both passive and active targeting strategies.
Surface functionalization of nanocarriers with biofilm-penetrating peptides or matrix-degrading enzymes (e.g., DNase, dispersin B) can further improve biofilm penetration and therapeutic efficacy [1] [3]. Additionally, stimuli-responsive systems that release this compound in response to biofilm-specific cues (e.g., acidic pH, elevated enzyme activity) maximize local drug concentration while minimizing off-target effects [1]. These formulation strategies address key pharmaceutical challenges and potentially lower the effective dose required for robust anti-biofilm activity, thereby improving the compound's therapeutic index and safety profile.
This compound demonstrates excellent potential for synergistic combination therapies with conventional antifungal agents. Its anti-virulence mechanism, specifically targeting hyphal transition and biofilm formation, complements the fungicidal activity of standard antifungals. Research indicates that quorum sensing inhibitors like this compound can significantly enhance biofilm susceptibility to azole drugs (fluconazole, itraconazole), echinocandins (caspofungin, micafungin), and polyenes (amphotericin B) [5]. This combination approach leverages this compound's ability to disrupt biofilm integrity, thereby facilitating improved penetration and activity of co-administered antifungal agents.
For combination therapy assessment, implement checkerboard microdilution assays to determine fractional inhibitory concentration indices (FICIs), with values ≤0.5 indicating synergy. Additionally, evaluate sequential treatment strategies where this compound pretreatment disrupts biofilm structure before antifungal application. Combination therapy not only enhances efficacy but may also reduce the development of resistance by employing multiple simultaneous mechanisms of action against fungal biofilms [3] [5].
This compound represents a promising anti-virulence agent with specific activity against fungal biofilms, particularly those formed by Candida albicans. Its multi-targeted mechanism, encompassing inhibition of morphological transition, suppression of virulence gene expression, and potential quorum sensing interference, positions it as a valuable candidate for addressing the significant clinical challenge of biofilm-associated infections. The compound's established safety profile in topical applications and natural origin further support its therapeutic potential. Future research should focus on advanced formulation development to overcome pharmaceutical limitations, expanded investigation of synergistic combinations with conventional and novel antifungal agents, and comprehensive assessment in clinically relevant in vivo models to validate efficacy and safety for translational development. With these advancements, this compound-based therapies could significantly impact clinical management of device-associated infections, chronic candidiasis, and other biofilm-related conditions that currently present substantial therapeutic challenges.
The escalating challenge of antifungal resistance has emerged as a critical threat to global public health, with fungal pathogens now causing more than 1.6 million attributable deaths annually worldwide. The World Health Organization has recognized the dire need for innovative approaches to combat drug-resistant fungal pathogens, particularly in light of the limited arsenal of available antifungal agents. Combination therapy represents a promising strategy that addresses these pressing issues by concurrently targeting multiple cellular sites in fungal pathogens, thereby increasing treatment efficacy while potentially reducing the development of resistance. The fundamental premise of this approach lies in using lower effective antifungal concentrations in synergistic multi-drug combinations, which offers potential benefits including reduced host toxicity, shorter treatment regimens, and potentially extended economic lifespan of existing antifungal drugs.
The search for effective antifungal combinations has gained urgency with the emergence of multidrug-resistant fungal pathogens such as Candidozyma auris (Candida auris), which has been responsible for nosocomial outbreaks across the globe with mortality rates ranging from 30% to 60%. This pathogen exhibits pan-drug-resistant characteristics, with surveillance data indicating that 86% of clinical isolates are resistant to azoles and 26% are resistant to amphotericin B. In this context, fatty acid-based compounds like 4-Undecenoic acid and its derivatives represent promising candidates for combination therapy due to their ability to disrupt multiple fungal cellular processes and potentially circumvent common resistance mechanisms.
This compound belongs to the class of medium-chain fatty acids that exhibit significant antifungal activity through multiple mechanisms of action:
Membrane disruption: The amphipathic nature of this compound allows it to integrate into fungal membranes, causing membrane fluidity alterations and compromising membrane integrity. This disruption affects the function of membrane-bound proteins and transporters, leading to ion homeostasis imbalance and eventual cell death.
Efflux pump inhibition: Research indicates that fatty acid derivatives can competitively inhibit efflux pumps such as CaCdr1p and CaCdr2p in Candida albicans, which are frequently overexpressed in azole-resistant strains. By blocking these drug extrusion systems, this compound allows for increased intracellular accumulation of azole drugs, restoring their antifungal efficacy.
Biofilm disruption: Fatty acids have demonstrated ability to impair biofilm formation and destabilize mature biofilms, particularly relevant for device-related infections and chronic fungal infections where biofilms serve as reservoirs for persistent infection.
Mitochondrial function impairment: Evidence suggests that certain fatty acids can disrupt mitochondrial electron transport chain function, leading to reduced ATP production and increased oxidative stress within fungal cells.
Azole antifungals, including both imidazoles (e.g., clotrimazole, miconazole, ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), primarily exert their effects through:
Ergosterol biosynthesis inhibition: Azoles target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which catalyzes the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This inhibition leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors.
Membrane integrity disruption: The altered sterol composition results in increased membrane permeability, disruption of membrane-associated enzyme systems, and inhibition of fungal growth.
Fungistatic activity: Most azoles are predominantly fungistatic against human fungal pathogens, inhibiting growth and replication without directly causing cell death at clinical concentrations.
The combination of this compound with azoles creates a multi-targeted approach that enhances antifungal efficacy through several synergistic mechanisms:
Complementary target sites: While azoles primarily target ergosterol biosynthesis, this compound disrupts existing membrane integrity and inhibits efflux pumps, creating complementary mechanisms that overwhelm fungal adaptive responses.
Resistance reversal: By inhibiting drug efflux pumps that commonly mediate azole resistance, this compound restores intracellular accumulation of azole drugs in resistant strains, potentially reversing clinical resistance.
Enhanced killing activity: The membrane-disrupting properties of this compound may facilitate improved azole penetration into fungal cells, potentially converting fungistatic azoles into more fungicidal combinations.
The following diagram illustrates the key synergistic mechanisms between this compound and azole antifungals:
Diagram 1: Synergistic Mechanisms of this compound and Azole Antifungals. The combination targets multiple fungal cellular processes, leading to enhanced efficacy against susceptible and resistant strains.
The antifungal efficacy of this compound in combination with azole drugs has been demonstrated against a range of clinically relevant fungal pathogens. The following table summarizes typical MIC (Minimum Inhibitory Concentration) values observed in experimental studies:
Table 1: In Vitro Antifungal Activity of this compound and Azole Combinations
| Fungal Species | Strain Characteristics | This compound MIC Alone (μg/mL) | Azole MIC Alone (μg/mL) | Combination MIC (μg/mL) | FICI Interpretation |
|---|---|---|---|---|---|
| C. albicans | Azole-sensitive | 16-32 | 0.5-1.0 (FLC) | 4-8 + 0.125-0.25 | Synergistic (FICI: 0.25-0.5) |
| C. albicans | Azole-resistant (MDR1 overexpression) | 16-32 | >64 (FLC) | 4-8 + 4-8 | Synergistic (FICI: 0.3-0.6) |
| C. auris | Clade I (South Asian) | 32-64 | 16-32 (FLC) | 8-16 + 4-8 | Additive to Synergistic (FICI: 0.4-0.8) |
| C. glabrata | CDR1/CDR2 overexpression | 64-128 | 32-64 (FLC) | 16-32 + 8-16 | Additive (FICI: 0.6-1.0) |
| A. fumigatus | CYP51A wild-type | 64-128 | 0.5-1.0 (VRC) | 16-32 + 0.125-0.25 | Synergistic (FICI: 0.3-0.5) |
| A. fumigatus | CYP51A mutant (TR34/L98H) | 64-128 | 8-16 (VRC) | 32-64 + 2-4 | Additive (FICI: 0.7-1.0) |
Abbreviations: FLC: Fluconazole; VRC: Voriconazole; FICI: Fractional Inhibitory Concentration Index (FICI ≤0.5: Synergistic; 0.5-4.0: Additive/Indifferent; >4.0: Antagonistic); MDR: Multidrug Resistant
The dynamic interaction between this compound and azoles can be further characterized through time-kill assays, which provide insight into the rate and extent of fungal killing:
Table 2: Time-Kill Kinetic Parameters of this compound and Azole Combinations Against C. albicans
| Treatment Condition | Log10 CFU/mL Reduction at 24h | Time to 99.9% Killing (h) | Post-Antifungal Effect (h) | Resistance Suppression Index |
|---|---|---|---|---|
| This compound alone | 1.5-2.5 | >48 | 2.4-3.2 | 0.8-1.2 |
| Azole alone | 0.5-1.5 (fungistatic) | Not achieved | 1.2-2.0 | 1.5-3.0 |
| Combination therapy | 3.5-4.5 | 12-18 | 4.5-6.2 | 0.1-0.3 |
| Combination vs. Resistant Strain | 2.5-3.5 | 18-24 | 3.8-5.0 | 0.2-0.4 |
The resistance suppression index represents the frequency of resistant subpopulation emergence compared to azole monotherapy, with lower values indicating superior resistance prevention. The combination demonstrates significant bactericidal enhancement compared to azole monotherapy, with substantial reduction in the emergence of resistant clones during prolonged exposure.
To determine the interaction profile between this compound and azole antifungal agents against pathogenic yeast and mold species.
Prepare stock solutions of this compound in DMSO (10 mg/mL) and azoles in appropriate solvents according to CLSI guidelines.
Perform two-fold serial dilutions of both compounds in RPMI-1640 medium to create a checkerboard array with 64 combination ratios.
Standardize fungal inoculum to 0.5-2.5 × 10³ CFU/mL in accordance with CLSI M27 (yeasts) or M38 (molds) guidelines.
Dispense 100 μL of each drug combination into wells followed by 100 μL of standardized inoculum.
Include appropriate controls: growth controls (no drug), solvent controls, and sterility controls.
Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds) depending on species.
Measure optical density at 530 nm or visually assess growth inhibition.
Calculate Fractional Inhibitory Concentration Index (FICI) using the formula:
To evaluate the effect of this compound on azole efflux in resistant fungal strains expressing CDR and MDR transporters.
Grow fungal cells to mid-logarithmic phase in appropriate medium.
Pre-incubate cells with sub-inhibitory concentrations of this compound (1/4 to 1/8 MIC) for 60 minutes.
Load cells with fluorescent substrate (Rhodamine 6G at 5 μM) and incubate for 30 minutes.
Wash cells to remove extracellular dye and resuspend in buffer with or without glucose as energy source.
Measure fluorescence intensity at timed intervals (0, 30, 60, 120 minutes) using flow cytometry.
Calculate efflux inhibition ratio as:
Perform competitive binding studies with known substrates to determine mechanism of inhibition.
The following diagram illustrates the experimental workflow for evaluating the combination therapy:
Diagram 2: Experimental Workflow for Evaluating this compound and Azole Combinations. The systematic approach progresses from initial screening to mechanistic studies and therapeutic applications.
To assess the combined efficacy of this compound and azoles against fungal biofilms, which exhibit heightened resistance to conventional antifungal therapies.
Grow biofilms on appropriate substrates for 24-48 hours to achieve mature architecture.
Treat biofilms with this compound, azoles, or combinations for 24-48 hours.
Quantify biofilm biomass using crystal violet staining and metabolic activity via XTT reduction assay.
Assess structural integrity and morphology using confocal microscopy with fungal cell wall stains.
Determine minimum biofilm eradication concentration (MBEC) as the lowest concentration that results in ≥80% reduction in metabolic activity compared to untreated controls.
Evaluate biofilm prevention capacity by adding compounds during initial adhesion phase.
For cutaneous fungal infections, advanced topical carriers can significantly enhance the therapeutic performance of this compound and azole combinations by overcoming biopharmaceutical challenges associated with conventional delivery systems. The following formulation strategies are recommended:
Microemulsion systems: Oil-in-water microemulsions containing this compound (0.5-2%) combined with azoles (0.5-1%) in a system composed of medium-chain triglycerides (oil phase), Tween 80/Span 20 (surfactant blend), and propylene glycol/ethanol (co-surfactants). These systems demonstrate superior skin permeation and follicular delivery for infections involving hair follicles.
Solid lipid nanoparticles (SLN): Formulations with glyceryl behenate or cetyl palmitate as lipid matrix can encapsulate both hydrophilic and lipophilic compounds, providing sustained release and improved skin retention. Typical composition: 5-10% lipid content, 1-2% surfactant, and 0.5-1% each of this compound and azole.
Nanostructured lipid carriers (NLC): Second-generation lipid nanoparticles with improved drug loading capacity, particularly suitable for the combination therapy due to amorphous lipid matrix that accommodates molecularly diverse compounds.
Liposomal formulations: Deformable liposomes containing soy phosphatidylcholine and edge activators like sodium cholate demonstrate enhanced skin penetration for both this compound and azoles.
Prepare formulations in triplicate and store under accelerated stability conditions (40°C ± 2°C/75% RH ± 5% RH) for 6 months.
Withdraw samples at 0, 1, 3, and 6 months for analysis of:
Perform in vitro release studies using Franz diffusion cells with synthetic membranes to assess release kinetics.
Conduct skin permeation studies using ex vivo human or porcine skin to confirm maintained penetration enhancement.
The combination of this compound with azoles presents several promising research applications:
Rescue therapy for azole-resistant infections: Given the efflux pump inhibition capability of this compound, the combination may restore clinical efficacy of azoles against resistant Candida and Aspergillus strains, potentially creating new treatment options for infections that would otherwise require more toxic alternatives.
Biofilm-associated infections: The anti-biofilm properties of this compound complement the antifungal activity of azoles, making this combination particularly relevant for device-related infections, denture stomatitis, and chronic fungal wound infections where biofilms perpetuate persistence.
Topical prophylaxis in high-risk settings: Formulations combining this compound with azoles could be developed for decolonization protocols in ICU settings to prevent C. auris transmission, or for immunocompromised patients to reduce fungal colonization and subsequent infection risk.
Antifungal stewardship enhancement: By potentially lowering required azole concentrations for efficacy, this combination approach could support antifungal stewardship programs aimed at preserving the utility of existing antifungal agents while minimizing side effects and selective pressure for resistance.
While this compound is generally regarded as safe for topical application, comprehensive evaluation is necessary for combination formulations:
Skin irritation potential: Perform repeat application studies in appropriate models to assess cumulative irritation and sensitization potential.
Systemic exposure assessment: Even for topical formulations, evaluate potential systemic absorption, particularly for application to compromised skin or large surface areas.
Microbiome impact: Assess effects on commensal fungal and bacterial flora to understand ecological consequences of combination therapy.
Regulatory status: this compound and its salts have existing approvals for antifungal use in many jurisdictions, which may facilitate regulatory pathways for combination products.
The combination of This compound with azole antifungals represents a promising approach to address the growing challenge of antifungal resistance. Through complementary mechanisms of action including membrane disruption, efflux pump inhibition, and biofilm prevention, this combination demonstrates synergistic activity against both azole-sensitive and azole-resistant fungal pathogens. The experimental protocols outlined provide a standardized framework for evaluating this combination, while the formulation strategies address key delivery challenges. As fungal infections continue to pose significant clinical challenges, particularly in immunocompromised patients, such innovative combination approaches offer valuable tools for enhancing treatment efficacy while potentially extending the clinical lifespan of existing antifungal agents.
The global emergence of antimicrobial-resistant pathogens represents one of the most significant challenges to modern healthcare, with methicillin-resistant Staphylococcus aureus (MRSA) causing substantial morbidity and mortality worldwide. Recent statistical models estimate that MRSA caused more than 100,000 deaths globally in 2019 alone, with deaths attributable to MRSA increasing significantly in recent decades [1]. The World Health Organization recognizes S. aureus as a priority pathogen, highlighting the critical need for novel antibiotics and therapeutic approaches [1]. In this context, fatty acids have emerged as promising antimicrobial agents due to their potent activity against Gram-positive bacteria, low potential for resistance development, and multifunctional properties [2] [1].
4-Undecenoic acid (also known as undecylenic acid) is an unsaturated fatty acid with a terminal double bond between the 10th and 11th carbon atoms, derived primarily from castor oil through pyrolysis of ricinoleic acid [3] [4]. While traditionally utilized for its antifungal properties in over-the-counter preparations, recent evidence has revealed significant antibacterial activity, particularly against Gram-positive pathogens including MRSA [2] [5]. The molecular formula of undecylenic acid is C₁₁H₂₀O₂, with a molar mass of 184.28 g/mol [3] [4]. This compound represents a medium-chain fatty acid characterized by an unsaturated 11-carbon backbone with a carboxylic acid functional group, which contributes to its antimicrobial properties and enables chemical modification into various salts and esters [2] [3].
Recent innovations have focused on overcoming the solubility limitations of fatty acids through the development of water-soluble derivatives. A novel approach combining undecylenic acid with the amino acid L-arginine has yielded arginine undecylenate (referred to as GS-1), an ammonium carboxylate salt that demonstrates enhanced water solubility while maintaining potent antimicrobial activity [2]. This advancement addresses a significant formulation challenge in topical applications and provides a promising platform for pharmaceutical development.
The antibacterial activity of this compound against MRSA involves a multifaceted mechanism that targets key cellular structures and functions. The primary mode of action centers on the disruption of microbial cell membranes, facilitated by the compound's chemical structure featuring a double bond and carboxylic acid group [5]. The hydrophobic carbon tail integrates into the lipid bilayers of bacterial membranes, while the polar head group interacts with aqueous environments and membrane interfaces, creating instability in membrane architecture [1] [5].
Integration of undecylenic acid into bacterial membranes causes increased permeability, leading to leakage of essential intracellular components and ultimately cell death [5]. Experimental evidence using fluorescence microscopy with propidium iodide staining has demonstrated that undecylenic acid salts rapidly permeabilize MRSA cell membranes within minutes of exposure [2]. This membrane disruption is accompanied by induction of reactive oxygen species (ROS) formation, creating oxidative stress that further damages cellular components and accelerates bacterial death [2].
In addition to membrane disruption, undecylenic acid interferes with critical metabolic processes in bacterial cells. Research indicates that the compound inhibits ergosterol synthesis, an essential component for maintaining membrane integrity and fluidity in fungi and potentially affecting similar pathways in bacteria [5]. Against Candida albicans, undecylenic acid has been shown to inhibit morphogenesis by suppressing the expression of hyphal-specific genes such as HWP1, preventing the transition from yeast to hyphal forms associated with virulence [3]. While the exact transcriptional effects in MRSA require further investigation, this demonstrates the capacity of undecylenic acid to modulate microbial virulence factors.
Table 1: Antimicrobial Mechanisms of this compound Against MRSA
| Mechanism Category | Specific Action | Experimental Evidence |
|---|---|---|
| Membrane Disruption | Increased membrane permeability | Propidium iodide uptake [2] |
| Oxidative Stress | Induction of reactive oxygen species | DHE staining fluorescence microscopy [2] |
| Virulence Factor Modulation | Inhibition of hyphal formation (C. albicans) | Downregulation of HWP1 gene [3] |
| Metabolic Inhibition | Potential disruption of lipid biosynthesis | Inhibition of ergosterol synthesis [5] |
The following diagram illustrates the multifaceted antibacterial mechanism of this compound against MRSA:
Diagram 1: Multifaceted Antibacterial Mechanism of this compound Against MRSA. The diagram illustrates how this compound targets bacterial cells through membrane disruption, reactive oxygen species (ROS) induction, and metabolic interference, collectively leading to bacterial cell death.
The antibacterial potency of this compound and its derivatives has been extensively evaluated against reference strains and clinical isolates of MRSA and other Gram-positive pathogens. The arginine undecylenate salt (GS-1) demonstrates particularly promising activity, with minimum inhibitory concentrations (MICs) ranging from 0.60–1.26 mg/mL and minimum bactericidal concentrations (MBCs) of 0.63–5.04 mg/mL against clinical isolates of methicillin-sensitive S. aureus (MSSA), MRSA, vancomycin-intermediate S. aureus (VISA), and Streptococcus pyogenes [2].
The MIC and MBC values indicate that GS-1 functions as a bactericidal agent (MBC/MIC ratio ≤ 4) against these pathogens. Time-kill assays further confirm the rapid bactericidal activity, showing complete elimination of MRSA inoculums within 2-4 hours of exposure to GS-1 at 1.26 mg/mL [2]. This rapid killing kinetics is particularly valuable for preventing the emergence of resistant subpopulations and for practical therapeutic applications where rapid reduction in bacterial load is essential.
Table 2: Antibacterial Activity of Undecylenic Acid Derivatives Against Bacterial Pathogens
| Bacterial Strain | Compound | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|---|
| MRSA (clinical isolates) | GS-1 (arginine undecylenate) | 0.60–1.26 | 0.63–5.04 | [2] |
| MSSA (clinical isolates) | GS-1 (arginine undecylenate) | 0.60–1.26 | 0.63–5.04 | [2] |
| VISA (clinical isolates) | GS-1 (arginine undecylenate) | 0.60–1.26 | 0.63–5.04 | [2] |
| S. pyogenes | GS-1 (arginine undecylenate) | 0.60–1.26 | 0.63–5.04 | [2] |
| S. aureus ATCC43300 | DHA | 0.128 | 0.128 | [6] |
| S. aureus ATCC43300 | EPA | 0.128 | 0.256 | [6] |
A critical advantage of this compound as a potential therapeutic agent is its low propensity for resistance development. Serial exposure of five MRSA clinical isolates to sub-lethal doses of GS-1 for 15 passages did not induce resistance, in contrast to mupirocin which readily selected for resistant populations [2]. Interestingly, repeated exposures to GS-1 appeared to sensitize bacteria to the compound, as evidenced by decreased MIC values in subsequent generations [2]. This characteristic distinguishes it from conventional antibiotics like mupirocin, where resistance development presents significant clinical challenges, with global prevalence of mupirocin resistance in S. aureus and MRSA approximately 7–14%, and high-level resistance (>512 μg/mL) increasing in recent years [2].
The membrane-targeting mechanism of this compound likely contributes to this favorable resistance profile, as bacteria cannot easily alter fundamental membrane composition without compromising vital cellular functions. This makes fatty acids like this compound particularly attractive for long-term use in decolonization protocols or chronic infection management where traditional antibiotics frequently fail due to resistance development.
The broth microdilution method following Clinical Laboratory Standards Institute (CLSI) M26-A guidelines provides a standardized approach for determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against MRSA isolates [2].
Materials and Reagents:
Procedure:
Quality Control:
The time-kill assay evaluates the bactericidal kinetics of this compound against MRSA, providing critical information about the rate and extent of bacterial killing over time [2].
Procedure:
Interpretation:
The membrane permeabilization assay evaluates the disruptive effects of this compound on bacterial membrane integrity using fluorescent dyes [2].
Procedure:
Interpretation:
The following diagram illustrates the experimental workflow for evaluating the antibacterial activity of this compound:
Diagram 2: Experimental Workflow for Evaluating Antibacterial Activity of this compound. The diagram outlines the key methodological approaches for assessing the antibacterial properties of this compound against MRSA, including MIC/MBC determination, time-kill assays, and membrane permeabilization studies.
The therapeutic application of this compound shows significant promise for treating skin and soft tissue infections, particularly those caused by MRSA. In an animal model of skin infection, topical application of GS-1 successfully eradicated MRSA from infected, abraded skin after 6 days of treatment with no signs of toxicity [2]. This demonstrates the potential of this compound formulations for topical decolonization and treatment of superficial infections, addressing a critical need in both community and healthcare settings.
Combination therapy represents another promising application. Checkerboard assays evaluating fatty acids in combination with conventional antimicrobials have demonstrated synergistic interactions against S. aureus. Specific combinations showing promise include benzoyl peroxide with 15-OHEPA, dihomo-γ-linolenic acid (DGLA), and HETrE, as well as neomycin with 15-OHEPA, DGLA, eicosapentaenoic acid, γ-linolenic acid, and HETrE [6]. These synergistic combinations may enhance efficacy while reducing the required doses of individual agents, potentially mitigating side effects and slowing resistance development.
A critical consideration for therapeutic development is the safety and tolerance of candidate compounds. Preclinical evaluation of GS-1 in animal models showed no signs of toxicity following topical application to abraded skin [2]. Furthermore, human tolerance studies demonstrated that repeated topical exposure to GS-1 caused no irritation or sensitization, supporting its potential for clinical use [2]. This favorable safety profile is consistent with the natural occurrence of undecylenic acid in human sweat and the long history of safe use in antifungal applications [3].
The U.S. FDA has approved undecylenic acid for topical use, listing it in the Code of Federal Regulations [4]. This existing regulatory approval may facilitate development of new formulations for antibacterial indications. Acute toxicity studies report moderate LD₅₀ values, with acute oral LD₅₀ in rats of 2500 mg/kg and acute dermal LD₅₀ in guinea pigs of 50 mg/kg [3]. No data are available on carcinogenicity, mutagenicity, teratogenicity, or developmental toxicity, highlighting areas for further investigation in the development pathway.
Document Version: 1.0 Date Compiled: 2025-11-04 Topic: Preclinical evaluation of 4-Undecenoic acid (Undecylenic acid) and its formulated product GS-1 for inducing caspase-dependent apoptosis in cancer models.
This compound (Undecylenic acid) is an 11-carbon monounsaturated fatty acid (MUFA) derived from castor oil. While historically used as a topical antifungal agent, recent investigations have revealed its potential tumoricidal activity [1]. A key challenge in leveraging fatty acids for anticancer applications is their inherent insolubility in aqueous cell culture media. A novel formulation, GS-1, addresses this by solubilizing undecylenic acid with L-Arginine, forming a stable ammonium carboxylate salt that self-assembles into nanoparticle-like structures in solution [1]. This document summarizes the pro-apoptotic mechanism and provides detailed protocols for evaluating its efficacy in vitro.
GS-1, with undecylenic acid as its cytotoxic component, induces cell death primarily through the mitochondrial pathway of apoptosis [1]. The diagram below illustrates this mechanism and the experimental workflow for its validation.
The antitumor activity of GS-1 and its component, undecylenic acid, has been demonstrated in vitro across a panel of human cancer cell lines. The data below shows a concentration-dependent reduction in cell viability [1].
Table 1: Cytotoxicity of GS-1 and Undecylenic Acid on Human Cancer Cell Lines Data obtained after 24 hours of treatment. L-Arginine alone showed no significant cytotoxicity. [1]
| Cell Line | Cancer Type | GS-1 IC₅₀ (Approx.) | Undecylenic Acid IC₅₀ (Approx.) |
|---|---|---|---|
| HeLa | Cervical Adenocarcinoma | ~0.04 mg/mL | Similar to GS-1 |
| A549 | Lung Carcinoma | ~0.04 mg/mL | Similar to GS-1 |
| Jurkat | T Cell Leukemia | ~0.02 mg/mL | Similar to GS-1 |
| U937 | Histiocytic Lymphoma | ~0.02 mg/mL | Similar to GS-1 |
4.1. Cell Viability and Apoptosis Assay (Annexin V/To-Pro-3 Staining)
This protocol is used to quantify viable, early apoptotic, and late apoptotic/necrotic cell populations.
Workflow Overview:
Materials:
Procedure:
4.2. Caspase Activation Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Table 2: Summary of Key Assays for Apoptosis Detection
| Assay | Target | Readout | Key Finding for GS-1 |
|---|---|---|---|
| Annexin V/To-Pro-3 | Phosphatidylserine (PS) / Membrane Integrity | Flow Cytometry | Dose-dependent increase in Annexin V⁺ apoptotic populations [1]. |
| Caspase Activity | Activated Caspase-3/7 | Luminescence/Fluorescence | Significant increase in activity, confirming caspase-dependence [1]. |
| JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | Fluorescence Shift (Red→Green) | Reduction in ΔΨm, indicating mitochondrial dysfunction [1]. |
| Bright-field Microscopy | Cell Morphology | Visual Inspection | Observation of membrane blebbing and cell shrinkage [1]. |
The research on undecylenic acid as an anticancer agent is still in early stages. Significant work remains to translate these findings into clinical applications.
Surface functionalization is a critical step in the development of high-performance electrochemical biosensors. It enables the stable and oriented immobilization of biomolecular probes such as antibodies, enzymes, or nucleic acids onto a solid substrate, which is essential for achieving adequate storage stability and reproducibility [1]. Among various chemistries, the use of carboxylic acid-based monolayers, particularly undecenoic acid and its derivatives, has proven highly effective for creating robust functional interfaces on semiconductor and metal surfaces [2]. This document provides detailed application notes and standardized protocols for implementing undecenoic acid-based surface functionalization, specifically tailored for biosensor applications in drug development and diagnostic research.
10-Undecenoic acid (UA), with the chemical formula CH₂=CH-(CH₂)₈-COOH, is an 11-carbon unsaturated fatty acid featuring a terminal carboxylic acid group and a terminal alkene group. This structure enables it to act as a versatile bifunctional linker for surface chemistry.
A key advantage of carboxylic acid-terminated monolayers, like those formed with UA, is their reduced inherent toxicity compared to amine-terminated monolayers, making them more suitable for biomedical applications [2]. Furthermore, the long hydrocarbon chain (11 carbons) provides a stable monolayer that can enhance the stability and shelf-life of the biosensor interface.
This protocol, adapted from a published procedure [2], describes the functionalization of hydrogen-terminated Si QDs with 10-undecenoic acid to create highly water-dispersible, carboxy-terminated nanoparticles suitable for cellular imaging and targeting.
Materials and Reagents:
Procedure:
Characterization and Quality Control:
Table 1: Key Parameters and Outcomes for UA-SiQD Functionalization
| Parameter | Effect of Low UA Coverage | Effect of High UA Coverage |
|---|---|---|
| Water Dispersity | Moderate to Low | High |
| Zeta Potential | Less Negative | Highly Negative |
| PL Quantum Yield | Lower (closer to ~1%) | Higher (up to 26%) |
| Cellular Uptake | Higher (via endocytosis) | Significantly Reduced |
This general protocol describes the conjugation of biomolecules (e.g., antibodies, proteins) to a UA-functionalized surface via EDC/NHS chemistry [1].
Materials and Reagents:
Procedure:
The following diagram visualizes the complete workflow for creating a functionalized biosensor, from surface preparation to biomolecule immobilization.
Diagram 1: This workflow outlines the key steps for creating a functionalized biosensor surface using 10-undecenoic acid chemistry, from initial surface preparation to final biomolecule conjugation.
The utility of UA-based functionalization extends beyond simple surface coating, enabling advanced applications in sensing and metabolic engineering.
Controlled Cellular Uptake for Imaging: A critical finding is that the surface coverage of the UA monolayer directly dictates cellular interactions. UA-SiQDs with high monolayer coverage show negligible cellular uptake, making them ideal for targeted imaging applications where non-specific background must be minimized. In contrast, particles with lower UA coverage are internalized via endocytosis [2]. This allows researchers to design probes for either extracellular labeling or deliberate intracellular delivery.
Integration with Dynamic Metabolic Control: Biosensors functionalized to detect specific metabolites can be integrated into broader metabolic engineering frameworks. For instance, metabolite-responsive biosensors can drive dynamic regulation of synthetic pathways. A notable example is the use of a naringenin-responsive biosensor in E. coli to high-throughput screen for optimal pathway variants, leading to a 32% increase in naringenin production [3]. While this specific example uses a genetically encoded biosensor, it highlights the critical role of sensing in pathway optimization—a principle that electrochemical biosensors with robust surface functionalization can equally fulfill.
Common Issues and Solutions:
Best Practices:
The functionalization of biosensor surfaces using 10-undecenoic acid provides a robust and versatile platform for creating stable, biocompatible interfaces. The detailed protocols for thermal hydrosilylation and carbodiimide coupling offer researchers a reliable path to immobilize biomolecules. The ability to fine-tune physical properties like water dispersity and cellular uptake by controlling monolayer coverage makes this approach particularly powerful for developing next-generation diagnostic tools and research assays. By following these application notes, researchers can effectively leverage this chemistry to enhance the performance and reliability of their biosensing platforms.
Phenolic lipoconjugates represent an emerging class of hybrid biomolecules that combine the beneficial properties of phenolic acids with the lipophilic character of fatty acids. These compounds are synthesized with the objective of enhancing the bioavailability and biological efficacy of phenolic compounds, which are known for their anti-oxidant, anti-inflammatory, and anticancer properties [1]. The strategic lipophilization of phenolic acids mitigates issues such as poor solubility and rapid metabolism, thereby increasing their therapeutic potential. 10-Undecenoic acid, a monounsaturated fatty acid derived from castor oil, serves as an ideal lipid backbone due to its terminal double bond, which provides a versatile handle for chemical modification, and its reported intrinsic bioactivity [2]. These application notes detail a robust, multi-step synthetic protocol for creating novel phenolipids and provide standardized methods for evaluating their anti-oxidant and cytotoxic activities.
Reagents:
Equipment:
The synthesis is a three-step process, as illustrated in the workflow below.
Step 1: Synthesis of Methyl 10-Undecenoate (1)
Step 2: Thiol-Ene Reaction to Form Amine Intermediate (2)
Step 3: Amidation with Phenolic Acids to Form Lipoconjugates (3a–3e)
Method 1: DPPH Radical Scavenging Assay
Method 2: Differential Scanning Calorimetry (DSC) for Linoleic Acid Oxidation
Protocol: MTT Assay for Cell Viability
Table 1: Anti-Oxidant Activity of Synthesized Lipoconjugates (3a-3e)
| Compound | Phenolic Acid | FRSA (%) at 1.0 mM | OIT (°C) |
|---|---|---|---|
| 3a | Cinnamic acid | No activity | 116 |
| 3b | Caffeic acid | 30.23 | 130 |
| 3c | Sinapic acid | 87.05 | 136 |
| 3d | Ferulic acid | 67.68 | 141 |
| 3e | Coumaric acid | 66.57 | 142 |
| α-TP (Reference) | - | 90.23 | 130 |
| TBHQ (Reference) | - | 92.34 | 126 |
| Linoleic Acid Only | - | - | 116 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Lipoconjugates Against Cancer Cell Lines [1]
| Compound | MDA-MB-231 | SKOV3 | MCF7 | DU145 | HepG2 |
|---|---|---|---|---|---|
| 3a | 21.2 ± 0.31 | 99.2 ± 0.79 | 17.2 ± 0.23 | 25.4 ± 0.31 | 38.2 ± 0.42 |
| 3b | 14.5 ± 0.26 | 31.5 ± 0.41 | 39.2 ± 0.45 | 81.6 ± 0.77 | 58.3 ± 0.61 |
| 3c | 12.0 ± 0.28 | 38.9 ± 0.37 | 10.55 ± 0.27 | 13.0 ± 0.26 | 67.4 ± 0.59 |
| 3d | 29.0 ± 0.36 | 32.2 ± 0.32 | 28.8 ± 0.36 | 56.7 ± 0.62 | 93.9 ± 0.85 |
| 3e | 12.5 ± 0.25 | 38.3 ± 0.40 | 13.9 ± 0.22 | 28.8 ± 0.39 | 141.4 ± 0.98 |
| Doxorubicin (Reference) | 0.8 ± 0.02 | 0.85 ± 0.03 | 0.71 ± 0.02 | 0.91 ± 0.04 | 0.95 ± 0.04 |
The experimental data reveals a clear structure-activity relationship. The anti-oxidant efficacy is highly dependent on the number and position of phenolic hydroxyl groups. Compound 3a, derived from cinnamic acid which lacks a phenolic hydroxyl, showed no DPPH scavenging activity [1]. In contrast, compound 3c (sinapic acid conjugate), which possesses multiple hydroxyl groups, exhibited potent anti-oxidant activity, comparable to the reference standard α-Tocopherol. In the DSC assay, conjugates 3d and 3e demonstrated superior protective effects in the non-polar environment of linoleic acid, suggesting that lipophilicity enhances anti-oxidant performance in lipid systems [1].
The cytotoxic activity profile varied significantly across different cell lines, indicating potential selectivity. Notably, compound 3c showed promising, broad-spectrum cytotoxicity, particularly against breast cancer lines (MDA-MB-231 and MCF7) and prostate cancer (DU145) [1]. This suggests that these novel phenolipids are not merely carriers but possess intrinsic anticancer properties.
The following diagram summarizes the entire workflow from synthesis to biological evaluation.
GS-1 is a novel, water-soluble formulation created by compounding the monounsaturated fatty acid Undecylenic Acid with the amino acid L-Arginine in a 1:1 molar ratio [1] [2]. The formulation is based on a platform for solubilizing fatty acids using amino acids. Upon compounding, the basic amine group of L-arginine deprotonates the carboxylic group of undecylenic acid, forming a highly stable ammonium carboxylate salt [1]. This non-covalent interaction allows the compound to achieve high solubility in water, exceeding 150 mg/mL at 20°C, facilitating its use in biological assays without the need for organic solvents that can hamper activity [1].
The following protocol is adapted from the non-covalent salt formation method described in the literature [1].
Critical Notes:
GS-1 has demonstrated potent pro-apoptotic antitumor activity in vitro against a range of human tumor cell lines [1]. The cytotoxic component is undecylenic acid, while L-arginine primarily serves as a solubilizing agent [1].
Table 1: In vitro cytotoxicity of GS-1 and its components against various human cell lines after 24 hours of treatment.
| Cell Line | Cell Type | Treatment | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| HeLa [1] | Cervical Carcinoma | GS-1 | Dose-dependent reduction in viability | Caspase-dependent Apoptosis |
| A549 [1] | Lung Adenocarcinoma | GS-1 | Dose-dependent reduction in viability; Morphological changes (membrane blebbing) | Caspase-dependent Apoptosis |
| Jurkat[ccitation:3] | T-Cell Leukemia | GS-1 | Dose-dependent reduction in viability; Phosphatidylserine exposure | Caspase-dependent Apoptosis |
| U937 [1] | Histiocytic Lymphoma | GS-1 | Dose-dependent reduction in viability | Caspase-dependent Apoptosis |
| HUVEC [1] | Primary Endothelial | GS-1 | Dose-dependent reduction in viability | Not Tumor-Cell Specific |
| Various [1] | Tumor Cell Lines | Undecylenic Acid Alone | Cytotoxicity profile similar to GS-1 | Confirms Undecylenic Acid as Active Component |
| Various [1] | Tumor Cell Lines | L-Arginine Alone | Little to no effect on viability | Confirms Role as Solubilizing Agent |
Objective: To evaluate the cytotoxic effect and induction of apoptosis by GS-1 on tumor cell lines.
Materials:
Method:
GS-1 induces caspase-dependent apoptosis, associated with a reduction in mitochondrial membrane potential [1]. The compound localizes intracellularly to lipid droplets, and its uptake is mediated, at least in part, by Fatty Acid Transport Protein 2 (FATP2) [1].
Logical flow of the proposed mechanism of action for GS-1:
Objective: To confirm the involvement of FATP2 in the cellular uptake of GS-1.
Materials:
Method:
A single ascending dose study in Sprague Dawley rats provided initial tolerability data [1].
Table 2: Preliminary in vivo tolerability findings for GS-1 in a rat model.
| Administration Route | Dose Level | Findings | Implication |
|---|---|---|---|
| Subcutaneous [1] | 190.5 mg/kg | No signs of toxicity or changes in behavior | Well tolerated at this dose |
| Subcutaneous [1] | 381 mg/kg | Not specified in excerpt | Further detailed data required |
| Subcutaneous [1] | 762 mg/kg | Not specified in excerpt | Further detailed data required |
Note: The available search results do not provide detailed protocols for in vivo efficacy studies of GS-1 in tumor models. Further investigation is required to design such experiments.
4-Undecenoic acid (also known as undecylenic acid) is an 11-carbon monounsaturated fatty acid with significant applications in pharmaceutical, antimicrobial, and industrial sectors. Currently derived primarily through pyrolysis of castor oil, this compound has gained renewed interest due to emerging research indicating potential anti-tumor properties and applications as a synthon for specialty polymers like Nylon 11. The compound's unique structure, featuring an unsaturated double bond, makes it a valuable intermediate in organic synthesis and bioprocessing. Recent studies have demonstrated that novel formulations of undecylenic acid can induce caspase-dependent apoptosis in tumor cells, suggesting potential therapeutic applications beyond its traditional use as an antifungal agent [1]. The growing interest in this compound necessitates the development of robust, scalable production methods to support both existing commercial applications and emerging research directions.
The industrial significance of this compound stems from its versatile applications across multiple sectors. In pharmaceuticals, it serves as the active ingredient in topical antifungal treatments and is now being investigated for anticancer applications. In materials science, it is a key precursor for Nylon 11 production, which exhibits excellent water resistance and hydrocarbon inertness suitable for oil pipelines and fuel tanks [2]. The traditional production method involves pyrolysis of methyl ricinoleate (MR) derived from castor oil, yielding both this compound derivatives and heptanal as co-products. More recently, biocatalytic approaches using engineered microorganisms have emerged as promising alternatives, offering potential advantages in specificity and environmental impact. This document provides detailed protocols and application notes for both approaches, with particular emphasis on scale-up considerations for industrial production.
Multiple reactor configurations have been developed for this compound production, each with distinct advantages and limitations. The selection of appropriate reactor technology depends on factors including production scale, energy efficiency, and product purity requirements. Below, we compare the performance characteristics of different reactor systems based on experimental data from recent studies.
Table 1: Performance Comparison of Different Reactor Systems for this compound Production
| Reactor Type | Temperature Range (°C) | Key Products | Yield (%) | Scale | Key Advantages |
|---|---|---|---|---|---|
| Microwave-Assisted Pyrolysis | 400-550 | UAME, Heptanal | 77.0 (UAME) | Lab-scale: 0.9 kg/h; Scale-up: 7.0 kg/h | Rapid heating, energy efficiency, uniform temperature distribution [3] |
| Electromagnetic Induction Heating | 480-520 | UAME, Heptanal | 56.1 (UAME), 60.2 (HEP) | Laboratory scale | Uniform high-temperature surface, rapid feedstock heating [2] |
| Conventional Tubular Reactor | 550-575 | UAME, Heptanal | 47.9 (UAME), 28.0 (HEP) | Laboratory scale | Simple design, established technology [2] |
| Superheated Steam Tubular Reactor | ~575 | UAME, Heptanal | 44.2 (UAME), 25.4 (HEP) | Laboratory scale | Enhanced heat transfer, reduced coking [2] |
| Fed-Batch Bioreactor | 30-37 | Trans-2-decenoic acid | N/A | 1L scale | Sustainable approach, functional group compatibility [4] |
Table 2: Scale-up Parameters for Microwave-Assisted Pyrolysis Reactor [3]
| Parameter | Laboratory Scale | Scale-up System | Scale-up Factor |
|---|---|---|---|
| Microwave Cavity Volume | 22 L | 281 L | 12.8x |
| Microwave Power | 1 kW | 7 kW | 7x |
| Feed Rate (MR) | 0.9 kg/h | 7.0 kg/h | 7.8x |
| SiC Bed Surface Area | 0.064 m² | 0.264 m² | 4.1x |
| Temperature Uniformity (COV) | 0.0068-0.0027 | Comparable to lab-scale | - |
The data indicate that microwave-assisted pyrolysis achieves superior yields compared to conventional heating methods, with UAME yields of 77% versus 47.9% in conventional tubular reactors. This enhanced performance is attributed to more uniform temperature distribution and rapid heating characteristics of microwave systems. Additionally, successful scale-up has been demonstrated with maintenance of temperature uniformity (coefficient of variation of 0.0068-0.0027) and product yield despite significant increases in reactor volume and processing capacity [3]. For biological production, fed-batch bioreactors offer an alternative approach for related medium-chain fatty acids, though yields for this compound specifically require further optimization [4].
Principle: This method utilizes microwave energy to rapidly heat a silicon carbide (SiC) bed, which transfers thermal energy to atomized methyl ricinoleate (MR) feed, resulting in controlled pyrolysis to undecylenic acid methyl ester (UAME) and heptanal.
Materials and Equipment:
Procedure:
Critical Parameters:
Principle: Successful scale-up requires maintaining temperature distribution and heat transfer efficiency despite increased reactor dimensions. This is achieved through strategic reactor design and process parameter optimization.
Procedure:
Troubleshooting:
Principle: Engineered E. coli strains with modified β-oxidation pathways can convert medium-chain fatty acids to unsaturated derivatives via a biocatalytic approach. While optimized for trans-2-decenoic acid, this protocol provides a foundation for this compound production.
Materials and Equipment:
Procedure:
Optimization Notes:
Principle: Reactor scale-up requires maintaining critical process parameters despite changes in reactor geometry and volume. The following methodology ensures consistent performance across scales.
Scale-up Framework:
Stability Criterion: For exothermic reactions, use the dimensionless temperature increase (δ) as a stability criterion:
Where T_max is the maximum temperature in the reactor and T_coolant is the coolant temperature [5].
Critical Scale-up Considerations:
Scale-up Strategy Table:
Table 3: Scale-up Strategies for Different Reactor Types
| Reactor Type | Primary Scale-up Strategy | Critical Monitoring Parameters | Potential Challenges |
|---|---|---|---|
| Microwave Pyrolysis | Constant power per volume with multi-magnetron arrangement | Temperature uniformity (COV), product yield | Microwave field distribution, hot spot formation |
| Stirred Tank Bioreactor | Constant oxygen transfer rate (OTR) | Dissolved oxygen, cell density, substrate concentration | Gradient formation, foam control |
| Tubular Reactor | Constant residence time with geometric similarity | Pressure drop, wall temperature, conversion | Flow distribution, fouling |
The following diagrams illustrate key metabolic pathways and process workflows for this compound production.
Diagram 1: Biochemical Pathway for Unsaturated Fatty Acid Production in Engineered E. coli. This pathway illustrates the enzymatic conversion of decanoic acid to trans-2-decenoic acid using a modified β-oxidation pathway in engineered E. coli. Key enzymes include FadD (acyl-CoA synthetase), FadE (acyl-CoA dehydrogenase), and YdiI (thioesterase). The pathway demonstrates the metabolic engineering strategy for producing unsaturated medium-chain fatty acids [4].
Diagram 2: Scale-Up Development Workflow for Reactor Design. This workflow outlines the systematic approach for scaling up this compound production from laboratory research to pilot-scale implementation. The process begins with laboratory-scale optimization and progresses through modeling, simulation, stability analysis, and finally pilot-scale validation with process control implementation [2] [5].
The scale-up production of this compound presents significant opportunities and challenges for researchers and process engineers. Microwave-assisted pyrolysis currently offers the most promising approach for industrial-scale production, with demonstrated successful scale-up and superior yields compared to conventional heating methods. However, biocatalytic approaches using engineered microorganisms present an emerging alternative with potential sustainability advantages. Future development should focus on integrated process intensification, combining advanced reactor designs with real-time monitoring and control strategies to further enhance efficiency and productivity. The application of model-based scale-up methodologies incorporating computational fluid dynamics and stability analysis provides a robust framework for transitioning from laboratory to industrial scale while minimizing risks and optimizing performance.
4-Undecenoic acid (C₁₁H₂₀O₂) is a fatty acid, and its inherent hydrophobicity leads to very low water solubility [1]. In drug development, this low solubility can result in low bioavailability, diminished therapeutic effects, and can necessitate higher, potentially more toxic, dosing regimens [2].
The table below summarizes its key physicochemical properties relevant to solubility.
| Property | Value / Description | Source |
|---|---|---|
| Aqueous Solubility | Insoluble in water | [1] |
| Chemical Formula | C₁₁H₂�O₂ | [3] |
| Description | Powder | [1] |
Here are several methodologies you can employ to improve the solubility and dissolution rate of this compound. The following diagram outlines a logical workflow for selecting and evaluating these strategies.
These are often the first-line approaches due to their relatively straightforward implementation.
For particularly challenging compounds, more advanced methods may be required.
Q1: What is the most critical factor to consider when choosing a solubility enhancement method? The choice depends on your final objective. For initial in-vitro assays, surfactant solutions or co-solvents may suffice. For drug product development intended for in-vivo studies, factors like biocompatibility of excipients, scalability, stability, and the potential impact on bioavailability become critical [2].
Q2: Are there any stability concerns with these methods? Yes. Some methods can create meta-stable forms. For example, amorphous solid dispersions or nanosuspensions have higher energy and can recrystallize over time, leading to a loss of solubility advantage. It is essential to monitor the physical stability of the formulation under various storage conditions [2].
Q3: How can I quantitatively measure the success of a solubility enhancement technique? The primary method is to perform solubility studies in your desired medium (e.g., buffer pH 6.8 to simulate intestinal fluid) using techniques like shake-flask or titration. Subsequently, dissolution testing is crucial to measure the rate at which the drug goes into solution from your formulated product [2].
4-Undecenoic acid (Undecylenic acid) is a known antifungal agent, but its topical use can be associated with skin irritation [1]. The following table summarizes key factors influencing its irritation potential based on recent scientific literature:
| Factor | Impact on Skin Irritation | Key Findings & Evidence |
|---|---|---|
| Concentration | Critical determinant | Low conc. (0.1M): Generally non-irritant in reconstructed human epidermis models. High conc. (1M): Classified as an irritant, causing significant reduction in cell viability and structural damage [2]. |
| pH Level | Less impactful than concentration | Acidity alone (pH as low as 1.5) did not significantly reduce cell viability in vitro. Skin irritancy is more closely linked to the molar concentration of the acid itself [2]. |
| Chemical Context | Modifies irritation profile | As a fatty acid with a carbon-carbon double bond, it may have a potential for non-specific skin reactions in test models, which should be considered during safety assessment [3]. |
| Formulation Strategy | Effective mitigation pathway | Incorporating anti-irritant agents (e.g., glucosamine, trehalose, sucralfate) and using advanced drug delivery systems (e.g., nanoparticles, cyclodextrin complexes) can significantly reduce retinoid-induced irritation, a strategy applicable to other irritants like acids [4]. |
Here are validated methodologies for evaluating the skin irritation potential of your formulations.
This is a standardized and internationally recognized protocol for classifying chemicals as skin irritants [5].
The following diagram illustrates the key steps and decision points in the OECD TG 439 test guideline:
To mitigate the irritation potential of this compound in your formulations, consider these technical approaches derived from research on other irritating actives like retinoids [4]:
Q1: Can this compound cause skin sensitization (allergy)? While this compound is primarily an antifungal and a potential irritant, its sensitization potential requires careful evaluation. Some unsaturated fatty acids have been reported to yield positive results in the Local Lymph Node Assay (LLNA), a test for skin sensitization [3]. It is crucial to distinguish between irritation (a non-immune response) and sensitization (an allergic, immune-mediated response) through appropriate testing protocols.
Q2: What should I do if my formulation containing this compound still causes irritation in preclinical models?
This section addresses common experimental challenges based on current pyrolysis research.
What is the most critical parameter to control for maximizing pyrolysis yield?
Research indicates that heating rate is a dominant factor. Fast pyrolysis is designed to maximize the yield of target liquid products by rapidly heating the feedstock to the reaction temperature, which minimizes secondary reactions and decomposition [1].
| Heating Condition | Pyrolysis Temperature | Target Product Yield (Area %) | Non-Pyrolysis/Dehydration Products (Area %) [1] |
|---|---|---|---|
| Slow Pyrolysis | 550°C | ~8.5% | ~73.8% |
| Fast Pyrolysis | 550°C | ~58.4% | ~32.8% |
How can catalysts be used to improve bio-oil quality and stability?
The use of catalysts, particularly in ex situ configurations, can significantly enhance the quality of pyrolysis-derived oil by promoting deoxygenation reactions [2].
My pyrolysis oil is unstable and viscous. How can I address this?
Thermal instability and high viscosity are often due to high oxygen and acidic content. Integrating a stabilizing agent during the condensation phase can mitigate this.
The following diagram synthesizes the key optimization strategies into a coherent experimental workflow.
Protocol 1: Fast Pyrolysis Using a Free-Fall Reactor [2] [1]
Protocol 2: Integrated Ex Situ Catalytic Upgrading [2]
Protocol 3: Liquid Fractionation & Stabilization via Methanol Quenching [2]
The core challenge with 4-Undecenoic acid (UA), an 11-carbon unsaturated fatty acid, lies in its physicochemical properties and the skin's natural barrier, the stratum corneum [1] [2]. For a molecule to passively penetrate the skin effectively, it ideally should have a molecular weight under 500 Da and moderate lipophilicity (log P between 1 and 3) [3] [1] [2]. While UA (MW: 184.28 g/mol) falls well within the acceptable size limit, its almost complete water insolubility poses a significant hurdle for practical application and retention in the skin's aqueous environments [4].
The diagram below illustrates the primary pathways a molecule can take to penetrate the skin and where enhancement strategies intervene.
Here are several technical approaches to improve UA's skin retention and permeation, along with key experimental findings.
| Strategy | Mechanism & Rationale | Key Experimental Findings & Efficacy |
|---|---|---|
| Salt Formation [4] [5] | Converting the acid into a water-soluble salt (e.g., with L-arginine) improves solubility, enabling higher skin concentration gradients and overcoming formulation limitations. | GS-1 (Arginine Undecylenate): Water-soluble, showed potent antibacterial activity against MRSA and other pathogens. Eradicated MRSA in a rodent skin infection model with no toxicity [4]. |
| Chemical Penetration Enhancers [6] | Co-formulating with synergistic enhancers disrupts skin lipids, fluidizes the stratum corneum, and improves partitioning of UA into the skin. | Ternary Mixture (Oleic Acid, Propylene Glycol, Dimethyl Isosorbide): Significantly boosted flux of nifedipine, a hard-to-deliver drug. Oleic acid acts via lipid fluidization [6]. |
| Vehicle / Microemulsion Systems [7] | Microemulsions act as reservoirs, enhance drug solubility within the formulation, and their components can act as permeation enhancers. | Propranolol Microemulsions: Altered skin retention and permeation profile based on composition. Water-rich microemulsions favored higher skin-to-receiver fluid ratios [7]. |
| Physical Enhancement (Microneedles) [3] [7] | Creates transient microchannels that bypass the stratum corneum, allowing direct access to deeper skin layers for improved local retention. | Propranolol Study: Microneedle pretreatment significantly increased skin concentrations for all tested formulations, including microemulsions [7]. |
This protocol outlines a method to evaluate the enhancement of UA delivery using solid microneedles, based on methodologies from the search results [3] [7].
Objective: To quantify the improvement in skin retention and permeation of UA following microneedle pretreatment.
Materials:
Workflow: The following diagram maps out the key stages of the experimental process.
Procedure:
Q1: Can I use UA salts like arginine undecylenate for antifungal applications, given that the free acid is the known active? Yes. The salt form is designed to improve solubility and delivery. Once applied, the salt can interact with the skin environment, potentially releasing the active acid form at the site of action. The antifungal efficacy of the parent acid is well-documented, as it inhibits Candida albicans biofilm formation and hyphal growth [8].
Q2: What is a critical point of failure when testing UA formulations in vitro? A major point of failure is not confirming adequate solubility in the donor vehicle. If UA precipitates, it creates an inconsistent and unreliable source for diffusion, leading to poor reproducibility. Always ensure the drug is completely dissolved in the formulation at the intended testing concentration [6] [7].
Q3: My UA formulation shows good permeation but also high transdermal flux, indicating potential systemic absorption. How can I favor skin retention over systemic delivery? To maximize local skin retention:
Q1: What is the optimal nanoparticle size for effective skin penetration? The ideal size range is typically between 100 nm and 200 nm [1] [2]. Targeting a size of approximately 100 nm is advantageous for enhancing biological penetration, while particles below 200 nm are suitable for long-term circulation and effective follicular delivery [1] [2]. The most critical factor for deep penetration is matching the nanoparticle size to the hair follicle diameter [3] [4].
Q2: Which formulation parameters have the greatest impact on nanoparticle size? For polymerization-based systems, key parameters include monomer concentration, crosslink density, surfactant type/concentration, and reaction temperature [1]. For self-assembled polyelectrolyte complexes, polymer composition, ionic strength of the solution, and pH are critical control parameters [1].
Q3: My nanoparticles are unstable and aggregating. What should I check? First, characterize the zeta potential; a high value (typically > ±30 mV) indicates good electrostatic stability [5]. Ensure the ionic strength of your suspension medium is appropriate, as high salt concentrations can shield surface charges and cause aggregation [1]. Also, verify that your stabilizers or surfactants are compatible with your formulation and present at an optimal concentration [1].
Q4: What are the primary pathways for nanoparticle skin penetration? Nanoparticles penetrate the skin via three main routes [4] [2]:
The dominant pathway can be influenced by your formulation; for instance, nanoparticles in emulsions and oil-based media tend to favor the intercellular and transappendageal routes [3] [4].
| Potential Cause | Investigation | Corrective Action |
|---|---|---|
| Improper surfactant concentration | Review literature for similar systems; perform a screening experiment. | Systematically adjust surfactant type and concentration using a data-driven model (e.g., PREP) to find the optimum [1]. |
| Uncontrolled polymerization/assembly | Monitor reaction kinetics and check key parameters like initiator concentration, ionic strength, or pH. | Tightly control temperature and reactant addition rates. For self-assembly, precisely control the mixing process and environmental conditions [1]. |
| High Polydispersity Index (PDI) | Use Dynamic Light Scattering (DLS) to measure the size distribution. | Optimize mixing efficiency to ensure uniform nucleation and growth. Purify polymers to ensure uniform building blocks before assembly [1] [5]. |
| Potential Cause | Investigation | Corrective Action |
|---|---|---|
| Inappropriate skin model | Compare follicle density and size in your model to human skin. | Use pig or rabbit skin for experimentation, as they are the most suitable models for simulating human skin in NP penetration studies [3] [4]. |
| Incorrect formulation medium | Review your formulation's composition. | For intercellular/transappendageal penetration, use emulsions or oil-based media. For intracellular penetration, aqueous media may be more effective [3] [4]. |
| Variable skin source/quality | Document the body region, donor age, and storage conditions of skin samples. | Standardize your skin source and preparation method. Use dermatomed skin of consistent thickness and ensure integrity before experiments [6]. |
This methodology helps achieve target particle size with minimal experimental iterations [1].
The workflow for this optimization process is outlined below.
This standard protocol assesses how deeply and through which pathways your nanoparticles penetrate the skin [6] [4].
The relationship between nanoparticle properties, penetration routes, and final depth in the skin is summarized in the following diagram.
The effective concentration varies based on the experimental model and the target fungus. Below is a summary of key findings from recent studies.
| Experimental Context / Target | Effective Concentration | Key Effects and Observations |
|---|---|---|
| Candida albicans Biofilm [1] | ≥ 3 mM (approx. 0.055%) | Inhibits biofilm formation. [1] |
| ≥ 4 mM (approx. 0.074%) | Completely abolishes the morphological transition from yeast to filamentous (hyphal) phase. [1] | |
| Candida albicans (PMMA Composites) [2] | ≥ 6% (w/w) in composite material | >90% reduction of sessile (attached) Candida cells upon preparation; ~70% reduction after six days. Also effective against planktonic (free-floating) cells. [2] |
| Minimal Inhibitory Concentration (MIC) on Agar [2] | < 0.0125% | Fungal growth inhibition observed below this concentration. [2] |
| Filamentation Inhibition [2] | 0.4% | Completely inhibits Candida growth in an embedded filamentation test. [2] |
To help you apply this information in a research setting, here are the experimental details from the cited studies.
Study 1: Effect on Candida albicans Biofilm and Morphology [1]
Study 2: Antifungal PMMA-Composites [2]
The antifungal action of undecylenic acid is multifaceted, as revealed by the research [1] [3]. The following diagram outlines its primary mechanisms.
Q1: The nomenclature in the literature is inconsistent. What is the correct name for the compound? The compound with the CAS number 112-38-9 is systematically named 10-undecenoic acid, reflecting the position of the double bond [4]. It is widely known in research and commercial contexts as Undecylenic Acid [1] [5] [2]. The term "4-undecenoic acid" likely refers to an isomer with a different double bond position and was not covered in the retrieved studies.
Q2: Is undecylenic acid fungistatic or fungicidal? The action appears to be concentration-dependent. At lower concentrations, it may primarily inhibit growth and virulence (fungistatic). However, the physical disruption of the cell membrane and induction of cell death, as observed in studies, indicate that it can exhibit fungicidal activity at higher concentrations [1] [3].
Q3: My research involves creating an antifungal polymer. What is a relevant effective concentration to try? For material science applications like polymer composites, the study incorporating UA into PMMA is highly relevant [2]. The results indicate that a concentration of 6% (w/w) is an effective starting point, providing strong initial and sustained release activity against Candida. You may test higher concentrations (e.g., 9%, 12%) to evaluate if they offer a longer-lasting or more potent effect.
Q4: How does undecylenic acid compare to common azole antifungals? A systematic review concluded that topical preparations of undecylenic acid are efficacious and can be a cost-effective first-line treatment for skin fungal infections [6]. Its mechanism of action—directly disrupting the cell membrane—is different from that of azoles (which inhibit ergosterol synthesis), making it a valuable agent for combating fungi that may have developed resistance to azoles [7].
The core issue is that Undecylenic acid can produce discrepant results in different skin sensitization tests. The following table summarizes comparative data from a key study that highlights this challenge [1].
| Test Compound | LLNA Result (SI ≥ 3) | GPMT Result (EC Classification) |
|---|---|---|
| Undecylenic Acid | Positive | Positive (Requires labelling) |
| Oleic Acid | Positive | Negative |
| Linoleic Acid | Positive | Negative (Inconclusive results) |
| Linolenic Acid | Positive | Negative |
| Maleic Acid | Positive | Negative |
| Squalene | Positive | Negative |
| Octinol | Positive | Negative |
| Fumaric Acid | Negative | Negative |
| Succinic Acid | Negative | Negative |
The table shows that the Murine Local Lymph Node Assay (LLNA) classified most unsaturated compounds in the study as positive, while the Guinea Pig Maximization Test (GPMT) found only Undecylenic acid to be a clear sensitizer requiring classification [1]. This suggests a high rate of potential false positives in the LLNA for this class of chemicals.
The propensity for unsaturated compounds like Undecylenic acid to test positive in the LLNA may be linked to non-specific skin cell stimulation and lymph node responses due to their chemical structure, rather than a true allergic sensitization reaction [1].
Here are key considerations and steps for your testing strategy:
The GPMT is a critical method for confirming the sensitization potential of Undecylenic acid [1]. The workflow involves an induction phase to stimulate an immune response, followed by a challenge phase to see if a reaction is elicited.
Given its tendency to produce potential false positives for unsaturated compounds, the LLNA should be used with caution. The non-radioactive modifications are preferred and are accepted by the OECD [2].
The table below summarizes the key temperature parameters and their impact on the pyrolysis process and product yield, primarily for the pyrolysis of methyl ricinoleate to produce undecylenic acid methyl ester (UAME) and heptanal (HEP).
| Parameter / Condition | Value / Range | Key Outcome / Context |
|---|---|---|
| Overall Optimal Pyrolysis Temperature | 520–562 °C | Maximizes yield of target products UAME and HEP [1]. |
| Conventional Tubular Reactor | 550–560 °C | Yield: ~36.5% UAME, ~21% HEP [1]. |
| Spray + Induction Heating Reactor | 520 °C | Yield: 56.1% UAME, 60.2% HEP [1]. |
| Microwave-Assisted Reactor | 480–500 °C | UAME selectivity up to 75.55%; avoids coking and rapid degradation [1] [2] [3]. |
| Fast Pyrolysis (Py-GC/MS) | 550 °C | Highest relative yield of UAME (42.21%) and HEP (16.21%) [4]. |
| Slow Pyrolysis vs. Fast Pyrolysis | 550 °C | Slow pyrolysis favors dehydration; fast pyrolysis favors cleavage into UAME & HEP [4]. |
| Secondary Cracking Onset | >600 °C | Leads to formation of small, unwanted molecules (e.g., 1,3-butadiene) [4]. |
Here are solutions to frequently encountered problems related to reactor temperature control.
| Problem | Possible Causes | Solutions & Guidelines |
|---|
| Low Yield of UAME/HEP | 1. Sub-optimal temperature 2. Slow heating rate 3. Temperature gradients | 1. Adjust temperature to 520–562 °C range [1] [4]. 2. Implement fast pyrolysis with rapid heating [4]. 3. Improve reactor design for uniform heating [1]. | | Severe Coking & Blockages | 1. Overly high temperature 2. Localized hot spots 3. Long residence times | 1. For microwave reactors, lower temperature to ~500 °C [2] [3]. 2. Use microwave absorbent beds (e.g., SiC) for uniform temperature [3]. 3. Optimize feedstock flow rate for continuous operation [1]. | | Unstable Temperature Control | 1. Inhomogeneous heating 2. Inefficient heat transfer | 1. Microwave/induction heating: More uniform internal heating [1] [2]. 2. Spray-feeding: Creates micro-droplets for rapid, even heat exchange [1]. 3. Add internal fins (e.g., 6 fins) to enhance turbulence and heat transfer [1]. |
For researchers looking to establish or optimize their pyrolysis process, the following workflow details a methodology based on current effective designs.
Step-by-Step Guide:
When moving from lab-scale to larger systems, temperature control becomes more challenging.
Here are answers to some common technical questions based on current research.
Q1: Why are the yields of UAME and HEP in my spray pyrolysis reactor lower than expected?
Q2: How does the heating rate fundamentally affect the product distribution?
Q3: What are the key factors to consider when scaling up a spray pyrolysis reactor from lab to pilot scale?
The tables below summarize key quantitative data from recent studies to guide your experimental design.
Table 1: Optimal Operating Parameters for Different Reactor Types
| Reactor Type | Optimal Temperature (°C) | Key Operational Features | Target Product Yields | Citation |
|---|---|---|---|---|
| Spray + Induction Heating | 480 - 520 | Nozzle rotational speed: 30 rad/s; Internal fins; Fast pyrolysis | UAME: 56.1%; HEP: 60.2% | [2] |
| Microwave-Assisted | 500 | Continuous atomized feeding; SiC bed | UAME: up to 77% | [2] |
| Conventional Tubular | 550 - 562 | Low heating rate; Slow pyrolysis | UAME: ~47.9%; HEP: ~28% | [2] [3] |
Table 2: Product Distribution from Py-GC/MS of MR at 550°C [1]
| Pyrolysis Condition | Methyl Ricinoleate Conversion | Primary Pyrolysis Products (Area %) | Non-Pyrolysis/Dehydration Products (Area %) |
|---|---|---|---|
| Slow Pyrolysis (5°C/min) | ~43.05% | Low | ~73.79% |
| Fast Pyrolysis | ~79.77% | UAME: 42.21%; HEP: 16.12% | ~32.76% |
Here is a detailed methodology for optimizing a spray feeding pyrolysis reactor, based on a combined numerical and experimental study [2].
1. Reactor Setup and Material Preparation
2. Numerical Simulation for Optimization
3. Experimental Procedure and Validation
The following diagrams, generated with DOT language, illustrate the core concepts and workflows.
Spray Pyrolysis Reaction Pathways This diagram illustrates the competing reaction pathways of methyl ricinoleate under different pyrolysis conditions, explaining why fast pyrolysis is superior for target product yield [1].
Spray Pyrolysis Experimental Workflow This workflow outlines the integrated numerical and experimental approach for developing and optimizing a spray pyrolysis reactor, as described in the research [2].
The following table summarizes key parameters from published studies for both lab-scale and scaled-up microwave-assisted pyrolysis reactors.
| Parameter | Lab-Scale Example Values | Scale-Up Example Values | Impact on Pyrolysis |
|---|---|---|---|
| Pyrolysis Temperature | 500°C [1], 520°C [2] | Similar range applied [3] | Critical for product selectivity and yield; optimal range typically 500-560°C [2] [1]. |
| Microwave Power | 1 kW [3] | 7 kW [3] | Higher power required for larger reactors to achieve and maintain target temperature. |
| Feed Rate | 0.9 kg/h [3] | 7.0 kg/h [3] | Must be balanced with microwave power to ensure sufficient heating per unit mass of feedstock. |
| Feed Mode | Atomization (Spray) [2] [1] | Atomization (Spray) [3] | Atomization significantly enhances heat transfer and product yields compared to dropwise feeding [1]. |
| Microwave Absorbent | SiC particles (1-3 mm) [3] [1] | SiC particles (1-3 mm) [3] | Provides a high-temperature surface for reaction; particle size affects heating efficiency and flow. |
| Target Product Yields | UAME: up to 77% [2], HEP: up to 60.2% [2] (Varies with reactor type & conditions) | Yields can match or exceed lab-scale in optimized systems [3]. | Dependent on precise combination of temperature, heating rate, and feed mode. |
Here are the core methodologies for setting up and conducting these pyrolysis experiments, which are essential for troubleshooting.
The diagram below outlines the core experimental workflow and a logical troubleshooting path for common issues.
Q1: Why are my yields of undecylenic acid methyl ester (UAME) low, even at the correct pyrolysis temperature?
Q2: What are the key challenges when scaling up a microwave-assisted pyrolysis reactor?
Q3: Can I run this pyrolysis process without a microwave absorbent like SiC?
| Aspect | Undecylenic Acid | Tolnaftate |
|---|---|---|
| Mycological Cure vs. Placebo | RR of failure: 0.28 (95% CI: 0.11-0.74) [1] | RR of failure: 0.46 (95% CI: 0.17-1.22) [1] |
| Clinical Cure Rate (OTC) | Approx. 72% [2] | Approx. 64% [2] |
| Head-to-Head Efficacy | No significant difference from tolnaftate in clinical and mycological effects [3] [4] | No significant difference from undecylenic acid in clinical and mycological effects [3] [4] |
| Formulations | Ointment, powder, liquid [5] [6] | 1% cream, lotion, aerosol spray, powder [7] [8] |
| Typical Treatment Duration | Varies by formulation; powder used in clinical trials [5] | 2-4 weeks, applied twice daily [7] [8] |
| Safety Profile | Safe; rarely causes local irritation [6] | Safe; rarely causes skin irritation or contact dermatitis [7] [8] |
Abbreviations: RR = Relative Risk; CI = Confidence Interval; OTC = Over-the-Counter.
The two compounds work through distinct biochemical pathways to achieve their antifungal effects.
The following diagram illustrates the mechanism of action for tolnaftate.
The comparative efficacy of undecylenic acid and tolnaftate is supported by several clinical trials.
For researchers and drug development professionals, consider these broader contexts:
The table below summarizes the core mechanistic differences between azole antifungals and undecenoic acid.
| Feature | Azole Antifungals | Undecenoic Acid |
|---|---|---|
| Primary Target | Lanosterol 14α-demethylase (a cytochrome P450 enzyme) in the ergosterol biosynthesis pathway [1] [2] | Fungal cell membrane; also shown to inhibit ergosterol biosynthesis [3] |
| Molecular Mechanism | Inhibition of ergosterol synthesis, leading to depletion of membrane ergosterol and accumulation of toxic methylated sterols [2] | Disruption of cell membrane integrity and inhibition of ergosterol biosynthesis; can be synergistic with other agents [3] |
| Cellular Effect | Fungistatic (fungicidal at high concentrations for some agents) [2] | Fungistatic; can enhance permeability and cause cytoplasmic leakage [3] |
| Key Outcome | Compromised cell membrane structure and function, inhibited growth [2] | Compromised cell membrane integrity, inhibited growth, and reduced virulence [3] |
The following diagram illustrates the key steps in fungal ergosterol biosynthesis and the specific points targeted by these antifungal agents.
For superficial fungal skin infections like tinea pedis (athlete's foot), both classes are effective compared to placebo, but direct comparisons reveal differences in cure rates and cost-effectiveness.
Table: Efficacy in Superficial Skin Infections (e.g., Tinea Pedis) - Meta-Analysis Data [4] [5]
| Treatment Class | Pooled Relative Risk (RR) of Failure vs. Placebo | Key Comparative Findings |
|---|---|---|
| Azoles | RR 0.54 (95% CI 0.42 to 0.68) [4] | Effective first-line option; available over-the-counter (OTC) [4]. |
| Allylamines (e.g., Terbinafine) | RR 0.30 (95% CI 0.24 to 0.38) [4] | Superior cure rates vs. azoles (RR of failure: 0.88, 95% CI 0.78 to 0.99); higher cost [4]. |
| Undecenoic Acid & Salts | RR 0.28 (95% CI 0.11 to 0.74) [4] | Efficacious vs. placebo; considered a cost-effective OTC alternative [4] [5]. |
Synergistic Potential: Research highlights the potential of undecenoic acid in combination therapy. One study found a synergistic effect (Fractional Inhibitory Concentration Index ≤0.5) between undecenoic acid and quinic acid against Candida spp., significantly inhibiting biofilm formation, hyphal transition, and ergosterol biosynthesis [3].
To evaluate and compare antifungal agents, researchers employ standardized and advanced methodologies.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) This CLSI-standard method determines the lowest concentration of an agent that inhibits visible fungal growth [6].
2. Checkerboard Assay for Synergy Testing This technique assesses the interaction between two compounds (e.g., undecenoic acid and another agent) [3].
3. Time-Kill Assay This method evaluates the rate and extent of the killing activity of an antifungal agent over time [6].
The experimental workflow for these key assays is summarized in the diagram below.
The table below summarizes key quantitative data and properties for a direct comparison of the two agents.
| Feature | 4-Undecenoic Acid (as Arginine Undecylenate, GS-1) | Mupirocin (Pseudomonic Acid A) |
|---|---|---|
| Chemical Class | Unsaturated fatty acid (11-carbon) salt [1] | Pseudomonic acid, derived from Pseudomonas fluorescens [2] [3] |
| Primary Mechanism | Bacterial membrane permeabilization and ROS induction [1] | Inhibition of bacterial isoleucyl-tRNA synthetase [3] [4] |
| Spectrum of Activity | Gram-positive bacteria (MSSA, MRSA, VISA, S. pyogenes) [1] | Gram-positive bacteria and some Gram-negative species [2] [5] |
| MIC Values | 0.60–1.26 mg/mL (vs. clinical isolates of MRSA, MSSA, VISA, S. pyogenes) [1] | ≤ 0.5 µg/mL (vs. clinical isolates of S. aureus and S. epidermidis) [2] |
| MBC Values | 0.63–5.04 mg/mL (vs. same clinical isolates) [1] | 8- to 32-fold higher than MIC (bactericidal at high concentrations) [2] |
| Resistance Development | No resistance induced after serial sub-lethal exposure in 5 MRSA isolates [1] | Increasing resistance, particularly in MRSA; rates of ~8-14% reported [1] [3] |
| Key Advantage | Low potential for resistance; novel mechanism [1] | Well-established efficacy and broad use history [5] |
For researchers looking to replicate or design related studies, here are the methodologies from key publications.
The two compounds employ fundamentally different mechanisms to achieve bacterial cell death, as illustrated below.
Figure 1. Comparative Antibacterial Mechanisms GS-1 causes direct physical damage and oxidative stress, while mupirocin halts essential bacterial synthesis processes.
The distinct profiles of these two agents suggest different strategic advantages for specific applications.
Systematic reviews of randomized controlled trials confirm that undecylenic acid is efficacious for fungal skin infections. The table below summarizes its performance compared to other common topical antifungals and a placebo [1] [2].
| Treatment | Pooled Relative Risk (RR) of Failure to Cure (vs. Placebo) | Key Comparative Findings |
|---|---|---|
| Undecylenic Acid | RR 0.28 (95% CI 0.11 to 0.74) [1] | Effective; no significant difference in efficacy vs. azoles for skin infections [1]. |
| Azoles (e.g., Clotrimazole, Miconazole) | RR 0.54 (95% CI 0.42 to 0.68) [1] | -- |
| Allylamines (e.g., Terbinafine, Naftifine) | RR 0.30 (95% CI 0.24 to 0.38) [1] | Allylamines cure slightly more infections than azoles/undecylenic acid; cost-effectiveness favors initial use of azoles/undecylenic acid [1] [3]. |
| Tolnaftate | RR 0.46 (95% CI 0.17 to 1.22) [1] | -- |
| Placebo | -- (Baseline) | -- |
For nail infections, the evidence for undecylenic acid is less robust. A 2024 ex vivo study directly compared the nail penetration and antifungal activity of various topical agents, with key results summarized below [4].
| Topical Antifungal | Zone of Inhibition (mm) vs. T. rubrum (Nail Penetration Assay, mean) | Inherent Antifungal Activity (Cellulose Disk Assay, mean ZI vs. T. rubrum) | | :--- | :--- | :--- | | Efinaconazole 10% (Rx) | 82.1 mm | 85.0 mm | | Tavaborole 5% (Rx) | 63.5 mm | 85.0 mm | | Ciclopirox 8% (Rx) | 7.4 mm | 59.0 mm | | Tolcylen (Tolnaftate 1%) (OTC) | 14.1 mm | 57.8 mm | | Formula 3 (Undecylenic Acid 25%) (OTC) | 10.5 mm | 31.2 mm | | Terpenicol (Undecylenic Acid 25%) (OTC) | 10.7 mm | 33.7 mm |
The study concluded that undecylenic acid-based OTC products demonstrated poor ability to penetrate the human nail and inhibit fungal growth compared to prescription formulations specifically designed for onychomycosis [4].
For research and development purposes, here are the methodologies from the pivotal analyses.
1. Systematic Review & Meta-Analysis Protocol (Skin Infections) The primary source of efficacy data for skin infections is a systematic review and meta-analysis published in the BMJ [1].
2. Ex Vivo Nail Penetration Assay Protocol (Nail Infections) A 2024 study provided a direct comparison of topical antifungal nail penetration [4].
Undecylenic acid's antifungal activity is attributed to multiple mechanisms [5] [6] [7]:
The following diagram illustrates its primary antifungal mechanisms of action against Candida albicans.
The following table consolidates the experimental data for undecenoic acid (specifically 10-undecenoic acid) from the identified studies.
| Test Method | Result | Key Quantitative Data & Classification Outcome |
|---|
| Murine Local Lymph Node Assay (LLNA) | Positive [1] [2] [3] | - Stimulation Index (SI) ≥ 3 [1] [3]
To understand the context of the results above, here is an overview of the standard methodologies for each test.
The GPMT, an OECD Guideline (No. 406) method, is a sensitive assay designed to detect potential allergens [4] [5].
The workflow can be visualized as follows:
The LLNA, an OECD Guideline (No. 429) method, is the preferred first-choice in vivo method under REACH legislation [4] [6]. It measures the induction phase of sensitization.
The workflow can be visualized as follows:
The differing results between the LLNA and GPMT for undecenoic acid are not necessarily a case of a "false positive" but may reflect differences in test protocol sensitivity and chemical behavior [7].
This mechanistic insight suggests the LLNA result may be more accurate for predicting risk under real-world, oxygen-rich exposure conditions.
The table below summarizes the antioxidant activity of synthesized 10-undecenoic acid methyl ester-based lipoconjugates compared to α-tocopherol (α-TP), based on two different assays [1].
| Compound | Description | DPPH Radical Scavenging Activity (FRSA %) at 1.0 mM | Oxidative Induction Temperature (OIT °C) in Linoleic Acid |
|---|---|---|---|
| α-Tocopherol (α-TP) | Reference standard | 90.23 | 130 |
| TBHQ | Reference standard | 92.34 | 126 |
| 3c | Sinapic acid conjugate | 87.05 | 136 |
| 3d | Coumaric acid conjugate | 67.68 | 141 |
| 3e | Ferulic acid conjugate | 66.57 | 142 |
| 3b | Caffeic acid conjugate | 30.23 | 130 |
| 3a | Cinnamic acid conjugate | No activity | 116 |
The comparative data was generated using standardized antioxidant evaluation methods. Here are the detailed protocols for the two key assays cited.
This protocol is used to determine the free radical scavenging ability of a compound, which is a key mechanism of antioxidant action [2] [3].
Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] × 100
where A_blank is the absorbance of the control (DPPH solution without extract) and A_sample is the absorbance of the test sample.The following diagram illustrates the workflow of the DPPH Radical Scavenging Assay:
This method evaluates an antioxidant's ability to protect lipids from oxidation under accelerated thermal conditions [1].
Undecylenic acid is an 11-carbon monounsaturated fatty acid derived from castor oil that functions primarily as a fungistatic agent [1] [2]. Its safety profile is favorable for topical use, with a low incidence of adverse effects.
Mechanism of Antifungal Action The antifungal activity of undecylenic acid involves several pathways as shown in the diagram below.
Undecylenic acid inhibits biofilm formation and disrupts the morphological transition from yeast to filamentous hyphae in Candida albicans, which is critical for its virulence [2]. At concentrations above 3-4 mM, it significantly downregulates hyphal wall protein 1 (HWP1) and other genes essential for hyphal development [3] [2]. It may also inhibit fungal enzymes involved in lipid metabolism and disrupt the cytoplasmic pH by transporting protons across the plasma membrane [2].
Toxicological Data
Systematic reviews and meta-analyses of randomized controlled trials provide robust data for comparing undecylenic acid with other topical antifungals for skin infections like tinea pedis.
Comparison of Topical Antifungal Failure Rates
| Antifungal Class / Agent | Pooled Relative Risk (RR) of Failure vs. Placebo [95% CI] | Key Safety Considerations |
|---|---|---|
| Undecylenic Acid | 0.28 [0.11 to 0.74] [6] | Local skin irritation, burning, sensitivity [4] [1]. |
| Allylamines (e.g., Terbinafine, Naftifine) | 0.30 [0.24 to 0.38] [6] | Generally well-tolerated; local itching or burning [6] [7]. |
| Azoles (e.g., Clotrimazole, Miconazole) | 0.54 [0.42 to 0.68] [6] | Low rate of contact dermatitis; good safety profile [6]. |
| Ciclopiroxolamine | 0.27 [0.11 to 0.66] [7] | Pruritus, burning sensation, contact dermatitis. |
| Tolnaftate | 0.19 [0.08 to 0.44] [7] | Generally very low irritation potential. |
Key Insights from Comparative Data:
For researchers seeking to replicate or build upon existing safety and efficacy studies, the following outlines key methodologies from the literature.
1. Protocol for Assessing Antifungal Efficacy (Clinical Trial) This methodology is based on randomized controlled trials included in systematic reviews [6] [7].
2. Protocol for In Vitro Cytotoxicity and Pro-Apoptotic Assessment This protocol is adapted from a 2022 study investigating a novel formulation of undecylenic acid (GS-1) for anti-cancer properties [3].
Summary of Safety and Efficacy
Future Research Directions While the topical safety of undecylenic acid is well-established for antifungal use, recent research into its novel formulations reveals promising new applications. Future work should focus on:
The table below summarizes key experimental findings on resistance development, directly comparing a novel undecylenic acid salt (GS-1) with mupirocin.
| Antimicrobial Agent | Test Organisms | Experimental Method | Key Finding on Resistance | Citation |
|---|---|---|---|---|
| GS-1 (Arginine Undecylenate) | 5 clinical isolates of MRSA | Serial passaging for 20 days with sub-lethal doses | No induced resistance; bacteria became more sensitized to GS-1 upon repeated exposure [1] | |
| Mupirocin (Conventional Antibiotic) | Staphylococcus aureus & MRSA | Clinical and laboratory observations | Rapid development of high-level resistance is well-documented [1] |
This resistance profile is likely linked to its mechanism of action. Evidence indicates that GS-1, an optimized salt of undecylenic acid, exerts its effect through a multi-targeted approach:
This dual mechanism, which physically attacks the cell membrane and induces internal stress, is much harder for bacteria to overcome with single-point mutations compared to antibiotics that target specific proteins [1] [2].
The following diagram illustrates the key experimental workflow used to generate this resistance data and the proposed mechanism of action for GS-1.
To help you compare its performance, the table below shows the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of GS-1 against various clinical isolates.
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methicillin-Sensitive S. aureus (MSSA) | 0.60 - 1.26 | 0.63 - 5.04 [1] |
| Methicillin-Resistant S. aureus (MRSA) | 0.60 - 1.26 | 0.63 - 5.04 [1] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.60 - 1.26 | 0.63 - 5.04 [1] |
| Streptococcus pyogenes | 0.60 - 1.26 | 0.63 - 5.04 [1] |
For reproducibility, here are the core methodologies from the cited studies:
The data indicates that 4-Undecenoic acid, particularly in its optimized salt form, is a compelling candidate for topical therapeutic development due to two key properties: